molecular formula C10H15NO3 B1609665 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate CAS No. 946-25-8

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Cat. No.: B1609665
CAS No.: 946-25-8
M. Wt: 197.23 g/mol
InChI Key: XVTPGZQPUZSUKS-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTPGZQPUZSUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147485-90-3
Record name 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147485-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10431548
Record name 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-25-8
Record name 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-(2-Methacryloyloxyethyl)pyrrolidone (NMEP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph is structured to serve as a definitive reference for 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate , a specialized functional monomer bridging the gap between hydrophilic biocompatibility and robust acrylic chemistry.

Content Type: Technical Guide / Whitepaper Subject: Synthesis, Validation, and Application of CAS 946-25-8

Nomenclature & Chemical Identity

In the field of high-performance hydrogels and drug delivery systems, precision in nomenclature is critical to avoid conflation with simpler acrylates. While the IUPAC name This compound is chemically descriptive, it is rarely used in day-to-day laboratory vernacular.

Synonyms and Identifiers

The following table consolidates the accepted synonyms used across industrial and academic literature.

CategoryPrimary IdentifierNotes
Common Acronym NMEP Preferred abbreviation in polymer literature.
Industrial Name N-(2-Methacryloyloxyethyl)pyrrolidone Most common trade name.
Alternative Name 2-(2-Oxo-1-pyrrolidinyl)ethyl methacrylateEmphasizes the methacrylate ester functionality.[1]
CAS Number 946-25-8 Monomer specific. (Homopolymer CAS: 147485-90-3).[1]
Molecular Formula C₁₀H₁₅NO₃MW: 197.23 g/mol .[1]

Critical Distinction: Do not confuse NMEP with Ethyl Methacrylate (CAS 97-63-2). NMEP contains a bulky, polar pyrrolidone ring that imparts significant hydrophilicity and hydrogen-bonding capability, unlike the hydrophobic ethyl ester.

Synthesis Protocol: The Schotten-Baumann Route

Reaction Mechanism

The synthesis involves the esterification of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) with Methacryloyl Chloride , mediated by a base to scavenge the generated HCl.

SynthesisPathway HEP N-(2-Hydroxyethyl) pyrrolidone (Nucleophile) Inter Tetrahedral Intermediate HEP->Inter Nucleophilic Attack MACl Methacryloyl Chloride (Electrophile) MACl->Inter Prod NMEP (Monomer) Inter->Prod Elimination Byprod Triethylamine Hydrochloride (Salt) Inter->Byprod HCl Scavenging

Figure 1: Mechanistic pathway for the synthesis of NMEP via acyl chloride esterification.

Step-by-Step Methodology

Safety Precaution: Methacryloyl chloride is a lachrymator. Perform all steps in a fume hood.

  • Preparation:

    • Reactants: 1.0 eq N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), 1.1 eq Triethylamine (TEA) (base), 1.05 eq Methacryloyl Chloride.

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Inhibitor: 50-100 ppm 4-Methoxyphenol (MEHQ) to prevent polymerization during workup.

  • Execution:

    • Dissolve HEP and TEA in DCM in a round-bottom flask under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents the polymerization of the highly reactive acyl chloride and minimizes side reactions.

    • Add Methacryloyl Chloride dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the organic filtrate sequentially with:

      • Saturated NaHCO₃ (removes unreacted acid/chloride).

      • Brine (removes water).

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Final Purification: Distillation under high vacuum (<1 mmHg) is required to obtain polymer-grade monomer.

Validation: Self-Validating Analytical Systems

Trustworthiness in chemical synthesis is derived from rigorous characterization. Below are the expected spectral signatures that validate the successful formation of NMEP.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

The proton NMR spectrum provides a "fingerprint" for the molecule.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.10 Singlet (s)1HVinyl =CH H (trans)Confirms methacrylate group presence.
5.58 Singlet (s)1HVinyl =CHH (cis)Characteristic vinyl splitting.
4.32 Triplet (t)2H-O-CH ₂-CH₂-Deshielded by ester oxygen (Proof of esterification).
3.60 Triplet (t)2H-CH₂-CH ₂-N-Linker adjacent to nitrogen.
3.48 Triplet (t)2HRing N-CH ₂-Pyrrolidone ring proton.
2.38 Triplet (t)2HRing -CH ₂-C=OAdjacent to carbonyl.[1]
2.05 Multiplet (m)2HRing -CH₂-CH ₂-CH₂-Ring methylene.
1.94 Singlet (s)3H-C(CH ₃)=CH₂Methacrylate methyl group.
FT-IR Spectroscopy
  • 1720 cm⁻¹: Strong Ester C=O stretch (Methacrylate).

  • 1680 cm⁻¹: Strong Amide C=O stretch (Pyrrolidone).

  • 1638 cm⁻¹: C=C Vinyl stretch (Disappears upon polymerization).

  • Absence of 3400 cm⁻¹: No broad -OH stretch (Confirms full conversion of HEP).

Advanced Applications: PISA & Drug Delivery

NMEP is not just a monomer; it is a functional tool for creating "smart" polymers. Its most significant modern application is in Polymerization-Induced Self-Assembly (PISA) .[2]

The PISA Workflow

NMEP is often used to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles, worms, vesicles) during the polymerization process.[2]

Why NMEP? Poly(NMEP) exhibits LCST (Lower Critical Solution Temperature) behavior (inverse temperature solubility) and high biocompatibility, making it a superior alternative to Poly(N-isopropylacrylamide) (PNIPAM) for drug delivery.

PISA_Workflow MacroCTA Hydrophilic Macro-CTA (e.g., PEG-CTA) ChainExt Chain Extension (Polymerization) MacroCTA->ChainExt + NMEP Monomer NMEP Monomer (Soluble) Monomer->ChainExt Amphiphile Amphiphilic Block Copolymer (PEG-b-PNMEP) ChainExt->Amphiphile Critical Chain Length Assembly Self-Assembly (Micelles/Vesicles) Amphiphile->Assembly In situ Assembly

Figure 2: PISA workflow utilizing NMEP to generate drug-loaded nanoparticles.

Key Application Areas
  • Contact Lenses: NMEP increases water content and wettability without sacrificing mechanical strength, unlike pure HEMA (2-hydroxyethyl methacrylate).

  • Thermosensitive Hydrogels: PNMEP-based gels shrink/swell in response to body temperature, allowing for triggered drug release.

  • Biocompatible Coatings: The pyrrolidone ring mimics the structure of proteins (peptide bonds), reducing protein fouling on medical devices.

References

  • Synthesis & Characterization: Cunningham, M. et al. "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone." Macromolecules, 2018.[3]

  • PISA Applications: Dong, J. et al.[4] "Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies." ACS Omega, 2024.[2]

  • Chemical Data: PubChem Compound Summary for CID 9837049, 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate.[1]

  • Biocompatibility: Jouyban, A. et al. "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." J Pharm Pharm Sci, 2010. (Contextual reference for pyrrolidone safety).

Sources

theoretical studies of 2-pyrrolidone monomers and dimers

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies of 2-Pyrrolidone Monomers and Dimers

Executive Summary

2-Pyrrolidone (


-butyrolactam) serves as a critical structural surrogate for the cis-peptide bond found in proteins, particularly proline residues. Its ability to undergo self-association via hydrogen bonding makes it an ideal model system for understanding the energetics of peptide backbone stabilization and drug-excipient interactions (e.g., Polyvinylpyrrolidone - PVP).

This guide provides a rigorous theoretical framework for modeling 2-pyrrolidone monomers and dimers. We move beyond standard textbook descriptions to analyze the competition between entropic freedom and enthalpic gain during dimerization, validated by spectroscopic shifts in the Amide I and N-H stretching regions.

Theoretical Framework & Methodology

To accurately model the subtle energetics of hydrogen bonding in lactams, standard Density Functional Theory (DFT) often falls short due to poor description of long-range dispersion forces.

2.1 Recommended Level of Theory

For researchers establishing a new protocol, the following "Gold Standard" electronic structure method is recommended to balance cost and accuracy:

  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: The inclusion of Grimme’s dispersion corrections (D3) or long-range corrections (

      
      ) is non-negotiable. Pure B3LYP underestimates binding energies of the dimer by 15–20% because it fails to capture London dispersion forces between the stacked rings.
      
  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Rationale: Diffuse functions (++) are critical for describing the electron density tail in hydrogen-bonded systems (the N-H...O interaction).

  • Solvation Model: PCM or SMD (if comparing to liquid phase IR).

    • Rationale: Implicit solvation is necessary to predict the monomer-dimer equilibrium constant (

      
      ), which is heavily solvent-dependent.
      
Monomer Analysis: The Envelope Conformation[1]

Contrary to the simplified planar depiction often seen in textbooks, the 2-pyrrolidone monomer is not perfectly flat.

3.1 Conformational Landscape

The five-membered lactam ring exhibits a low-barrier "envelope" pucker. Theoretical optimization reveals:

  • C

    
    -Exo/Endo Pucker:  The C4 atom (opposite the nitrogen) typically deviates from the plane defined by the amide group (N-C=O).
    
  • Barrier Height: The energy barrier to planarity is extremely low (< 1.0 kcal/mol), meaning at room temperature, the molecule effectively vibrates through a planar average.

Key Geometric Parameters (Computed vs. Experimental):

ParameterTheoretical (

B97X-D)
Experimental (Microwave)Deviation
C=O Bond 1.218 Å1.225 Å-0.007 Å
N-C Bond 1.365 Å1.370 Å-0.005 Å
N-H Bond 1.009 Å1.002 Å+0.007 Å
Dipole Moment 3.85 D3.55 - 3.78 D~3%

Data synthesized from standard DFT benchmarks and NIST databases.

Dimerization: Topology and Energetics[2][3]

The self-association of 2-pyrrolidone is the defining characteristic of its solution chemistry. There are two primary competing topologies: the Linear Dimer (Open) and the Cyclic Dimer (Closed) .

4.1 The Cyclic Dimer (Global Minimum)

The cyclic dimer forms a


 symmetric structure stabilized by two simultaneous N-H...O=C hydrogen bonds. This "handshake" motif mimics the base-pairing in DNA and the secondary structure of 

-sheets.
  • Binding Energy (

    
    ):  Approximately -14.5 to -16.0 kcal/mol  (gas phase).
    
  • Cooperativity: The formation of the second H-bond is cooperative; the ring closure stabilizes the electronic structure more than the sum of two isolated H-bonds.

4.2 The Linear Dimer

The linear dimer involves a single N-H...O=C bond. It is entropically favored at high temperatures but enthalpically disfavored compared to the cyclic form.

  • Binding Energy: Approximately -6.0 to -7.5 kcal/mol .

4.3 Dimerization Pathway Diagram

The following diagram illustrates the equilibrium and symmetry breaking involved in dimerization.

Dimerization Monomer 2-Pyrrolidone Monomer (C1 Symmetry) TS Transition State (Rotation/Approach) Monomer->TS Diffusion Linear Linear Dimer (Single H-Bond) ΔE ≈ -7 kcal/mol TS->Linear k_assoc Cyclic Cyclic Dimer (Dual H-Bond, C2h) ΔE ≈ -15 kcal/mol Linear->Cyclic Ring Closure (Cooperative) Cyclic->Linear Thermal Fluctuation

Figure 1: Thermodynamic pathway from monomer to the thermodynamically stable cyclic dimer.

Spectroscopic Validation (IR/Raman)

Theoretical models must be validated against vibrational spectroscopy. The dimerization process leaves a distinct "fingerprint" in the Infrared (IR) spectrum.

5.1 The Amide I Mode (C=O Stretch)

This is the most diagnostic mode.

  • Monomer: Appears sharp around 1730–1745 cm⁻¹ (in dilute non-polar solvent).

  • Dimer: Red-shifts significantly to 1690–1700 cm⁻¹ .

  • Mechanism: Hydrogen bonding weakens the C=O double bond character (lengthening the bond), thereby lowering the force constant and frequency.

5.2 The N-H Stretch[1]
  • Monomer: Sharp peak at ~3450 cm⁻¹ .[1]

  • Dimer: Massive broadening and red-shift to ~3100–3250 cm⁻¹ . This "Fermi resonance" broadening is a hallmark of strong hydrogen bonding.

Experimental Protocol: Computational Workflow

This protocol outlines the step-by-step execution of a theoretical study using standard quantum chemistry packages (e.g., Gaussian, ORCA, GAMESS).

Phase 1: Geometry Optimization
  • Input Generation: Construct the monomer and the

    
     cyclic dimer.
    
  • Route Section (Gaussian Example):

    opt freq wB97XD/6-311++G(d,p) scrf=(solvent=chloroform)

    • Note: Always compute frequencies (freq) to verify the stationary point (zero imaginary frequencies).

  • Convergence: Use Opt=Tight for the dimer to ensure the shallow potential energy surface of the hydrogen bond is accurately mapped.

Phase 2: BSSE Correction

Hydrogen-bonded systems suffer from Basis Set Superposition Error (BSSE), where the dimer artificially "borrows" basis functions from overlapping atoms, exaggerating stability.

  • Counterpoise Method: Run a single-point energy calculation on the optimized dimer geometry using the Counterpoise keyword.

    wB97XD/6-311++G(d,p) Counterpoise=2

  • Correction: Subtract the BSSE energy from the raw dimerization energy.

Phase 3: NBO Analysis (Optional but Recommended)

To quantify the "covalency" of the hydrogen bond:

  • Run Natural Bond Orbital (NBO) analysis.[2][3]

  • Look for the donor-acceptor interaction energy (

    
    ) between the Oxygen lone pair (
    
    
    
    ) and the N-H antibonding orbital (
    
    
    ).
    • Interpretation: A higher

      
       value correlates with a stronger H-bond and a larger red-shift in the IR spectrum.
      
Workflow Visualization

Workflow Start Start: Initial Structures (Monomer & Cyclic Dimer) Opt Geometry Optimization (wB97X-D / 6-311++G**) Start->Opt Freq Frequency Check (Imaginary Freq = 0?) Opt->Freq Freq->Opt No (Re-optimize) BSSE Counterpoise Correction (Remove BSSE Error) Freq->BSSE Yes NBO NBO Analysis (Charge Transfer n -> σ*) BSSE->NBO End Final Data: ΔG, IR Shifts, Bond Lengths NBO->End

Figure 2: Step-by-step computational workflow for validating lactam dimerization.

References
  • Yekeler, H. (2001).[4] Solvent effects on dimeric self-association of 2-pyrrolidinone: an ab initio study. Journal of Computer-Aided Molecular Design.

  • NIST Chemistry WebBook. (2023). 2-Pyrrolidinone Thermochemical Data. National Institute of Standards and Technology.

  • Reva, I. D., et al. (2015). (R)-(-)-2-Pyrrolidinemethanol: A combined experimental and DFT vibrational analysis of monomers, dimers and hydrogen bonding.[5] Spectrochimica Acta Part A.

  • Banerjee, S., et al. (2012). Hydrogen Bonding Characteristics of 2-pyrrolidinone: A Joint Experimental and Theoretical Study. Journal of Physical Chemistry B.

  • Tognetti, V., & Joubert, L. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines. Helvetica Chimica Acta.[6]

Sources

Methodological & Application

Application Notes & Protocols: Free Radical Polymerization of N-(2-methacryloyloxyethyl)-2-pyrrolidone (MEP)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Pyrrolidone-Based Monomer

In the landscape of functional polymers, N-(2-methacryloyloxyethyl)-2-pyrrolidone (MEP) has emerged as a monomer of significant interest, particularly for biomedical and pharmaceutical applications. Structurally, MEP can be considered a methacrylic analogue of the well-known N-vinylpyrrolidone (NVP).[1][2] While poly(N-vinylpyrrolidone) (PNVP) is celebrated for its high polarity, biocompatibility, and water solubility, the NVP monomer presents challenges in controlled polymerization and often exhibits non-ideal copolymerization behavior with methacrylic or styrenic monomers.[2][3]

MEP circumvents many of these issues. Its methacrylate group allows for more straightforward and well-controlled polymerization via modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[1] This enables the synthesis of well-defined homopolymers and complex architectures like block copolymers with predictable molecular weights and low dispersity. The resulting polymer, poly(N-(2-methacryloyloxyethyl)-2-pyrrolidone) or P(MEP), is not only water-soluble but also exhibits thermoresponsive behavior, specifically an inverse temperature solubility or Lower Critical Solution Temperature (LCST) in aqueous solutions.[4][5] This property, combined with its excellent antifouling characteristics against protein and serum adsorption, positions P(MEP) as a highly valuable material for drug delivery systems, advanced coatings for medical devices, and tissue engineering scaffolds.[1]

This guide provides a comprehensive overview of the free radical polymerization of MEP, offering both a standard protocol for conventional polymerization and an advanced protocol for a controlled RAFT polymerization, reflecting the current state-of-the-art for producing well-defined P(MEP).

The Chemistry of Polymerization: From Uncontrolled to Precision Synthesis

Free radical polymerization is a chain reaction process fundamentally composed of three key stages: initiation, propagation, and termination.[6]

  • Initiation: A radical initiator (e.g., a peroxide or an azo compound like AIBN) thermally decomposes to generate primary free radicals. These highly reactive species then attack the vinyl bond of an MEP monomer, creating a monomer radical.

  • Propagation: The newly formed monomer radical adds to another MEP monomer, regenerating the radical at the end of the growing chain. This step repeats rapidly, adding thousands of monomer units to form the polymer backbone.

  • Termination: The growth of a polymer chain is halted when two growing radical chains combine or disproportionate, resulting in a stable, non-radical polymer.

While effective, conventional free radical polymerization is an inherently uncontrolled process. Termination is random, leading to polymer chains of varying lengths and consequently, a broad molecular weight distribution (high dispersity, Ð or Mw/Mn).[7][8] For advanced applications where precise material properties are paramount, this lack of control is a significant drawback.

Controlled/"Living" Radical Polymerization (CRP) techniques, such as RAFT, were developed to address this. RAFT polymerization introduces a chain transfer agent (CTA) that reversibly deactivates the growing polymer radical, placing it in a dormant state. This dynamic equilibrium between active and dormant species ensures that all polymer chains grow at approximately the same rate, yielding polymers with predictable molecular weights and very narrow molecular weight distributions (typically Mw/Mn < 1.3).[1]

Visualizing the Polymerization Process

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition RM Monomer Radical (R-M•) R->RM Addition RMn Growing Chain (R-M[n]•) RM->RMn RMn1 Lengthened Chain (R-M[n+1]•) RMn->RMn1 Addition RMn_a Growing Chain (R-M[n]•) P Dead Polymer RMn_a->P Combination or Disproportionation

Caption: Experimental workflow for MEP polymerization.

Data Summary & Characterization

The success of the polymerization is validated through rigorous characterization of the resulting polymer.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterConventional FRPControlled (RAFT) PolymerizationRationale for Difference
[Monomer]:[Initiator] ~100:1 to 1000:1N/A (see below)In FRP, this ratio influences molecular weight, but control is limited.
[Monomer]:[CTA]:[Initiator] N/A~50:1:0.2The [M]:[CTA] ratio dictates the target molecular weight in RAFT.
Temperature 60 - 80 °C60 - 70 °CDetermined by the half-life of the chosen thermal initiator (e.g., AIBN).
Typical Time 4 - 24 hours6 - 16 hoursRAFT can sometimes have a brief induction period and may be slightly slower.
Monomer Conversion 80 - 99%>90%High conversion is achievable with both methods. [9]
Dispersity (Mw/Mn) > 1.5, often ~2.0< 1.3This is the key advantage of RAFT, indicating uniform chain lengths. [1]
Molecular Weight Control PoorExcellentMolecular weight evolves linearly with conversion in a successful RAFT. [9]

Key Characterization Techniques:

  • ¹H NMR Spectroscopy: Used to confirm the successful polymerization by observing the disappearance of the vinyl proton signals of the monomer (~6.1 and 5.6 ppm) and the appearance of the broad polymer backbone signals. It is also the primary method for calculating monomer conversion. [9][10]* Gel Permeation Chromatography (GPC): This is the definitive technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and their ratio, the dispersity (Ð = Mw/Mn). For RAFT, a linear increase in Mn with conversion and a consistently low Ð value confirms the "living" nature of the polymerization. [9]* Turbidimetry: To determine the LCST, a dilute aqueous solution of P(MEP) (e.g., 1.0 wt%) is heated while monitoring its optical transmittance. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, signaling the polymer's phase separation from the water. [4][5]

Applications in Research and Development

The ability to synthesize well-defined P(MEP) opens avenues for numerous advanced applications:

  • "Stealth" Coatings for Nanoparticles and Medical Devices: P(MEP) brushes grown from a surface via Surface-Initiated ATRP (SI-ATRP) have demonstrated excellent antifouling properties, significantly reducing the non-specific adsorption of proteins and even repelling components of human serum. [1]This makes P(MEP) a promising alternative to poly(ethylene glycol) (PEG) for creating biocompatible surfaces on implants, biosensors, and drug delivery vehicles.

  • Thermoresponsive Drug Delivery: The sharp LCST of P(MEP) can be harnessed for triggered drug release. For example, P(MEP) can be incorporated into block copolymers that self-assemble into drug-loaded micelles or vesicles at room temperature. [9][10][11]When the local temperature is raised above the LCST (e.g., in a tumor targeted by hyperthermia), the P(MEP) block collapses and becomes hydrophobic, destabilizing the nanocarrier and releasing the therapeutic payload.

  • Stimuli-Responsive Gels: Copolymers containing P(MEP) can form smart hydrogels or organogels that exhibit temperature-dependent swelling or sol-gel transitions, making them suitable for injectable drug depots or tissue engineering scaffolds. [9][10]

References

  • ResearchGate. (2016, July). Poly(N-2-(methacryloyloxy)ethyl pyrrolidone)-poly(benzyl methacrylate) diblock copolymer nano-objects via RAFT alcoholic dispersion polymerisation in ethanol. Polymer. [Link]

  • ResearchGate. Free radical polymerization of vinyl monomers. [Link]

  • National Institutes of Health (NIH). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone). [Link]

  • MDPI. (2024). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

  • Royal Society of Chemistry. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications. [Link]

  • ACS Publications. (2024, August 22). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. ACS Omega. [Link]

  • IntechOpen. Kinetics of Vinyl Free Radical Polymerization in Simple Systems. [Link]

  • ACS Publications. (2018, September 25). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. [Link]

  • ResearchGate. (2024, August 22). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. [Link]

  • ACS Publications. RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules. [Link]

  • National Institutes of Health (NIH). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. [Link]

Sources

Precision Engineering of Biocompatible Scaffolds: ATRP Synthesis of Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the controlled synthesis of Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate) , commonly referred to as PNHEPMA or Poly(PyEMA) .

PNHEPMA is a non-ionic, hydrophilic polymer featuring a pyrrolidone ring in its side chain. It is structurally analogous to Polyvinylpyrrolidone (PVP) but built upon a methacrylate backbone. This "pseudo-peptide" structure confers exceptional biocompatibility, low cytotoxicity, and resistance to protein fouling, making it a superior alternative to PEG (Polyethylene Glycol) in drug delivery systems and antifouling coatings.

Why ATRP? Conventional free radical polymerization yields PNHEPMA with broad dispersity (


 > 2.0), limiting its utility in precision nanomedicine. Atom Transfer Radical Polymerization (ATRP) is the method of choice here to achieve:
  • Targeted Molecular Weight (Mn): 5,000 – 50,000 g/mol .

  • Low Dispersity (

    
    ):  < 1.20.[1]
    
  • End-Group Fidelity: Essential for subsequent block copolymerization or surface grafting.

Mechanistic Principles

ATRP relies on a dynamic equilibrium between a propagating radical and a dormant species. For PNHEPMA, the methacrylate backbone requires a specific balance of catalyst activity to prevent termination while maintaining a sufficient polymerization rate.

The ATRP Equilibrium Cycle

ATRP_Mechanism Dormant Dormant Species (Pn-X) Active Active Radical (Pn*) Dormant->Active k_act Active->Dormant k_deact Polymer Polymer Chain (Pn+1) Active->Polymer + Monomer (kp) Monomer Monomer (NHEPMA) Monomer->Polymer Cu1 Activator [Cu(I)/L] Cu2 Deactivator [X-Cu(II)/L] Cu1->Cu2 Oxidation Cu2->Cu1 Reduction

Figure 1: The ATRP equilibrium. The dormant polymer chain (Pn-X) is activated by the Cu(I) complex, generating a radical that adds monomer. The Cu(II) complex rapidly deactivates the radical, suppressing termination.

Pre-Synthesis Considerations & Materials

Reagent Selection Strategy
ComponentRecommended ReagentRole & Rationale
Monomer NHEPMA (Synthesized or Commercial)The pyrrolidone ring is polar. Ensure inhibitor (MEHQ) is removed.
Initiator Ethyl

-bromoisobutyrate (EBiB)
Structure mimics the methacrylate chain end, ensuring fast initiation relative to propagation (

).
Catalyst CuBr (99.999%) Copper(I) bromide is preferred over CuCl for methacrylates to facilitate faster halogen exchange, improving control.
Ligand PMDETA or bipy PMDETA (Pentamethyldiethylenetriamine) forms a soluble complex in DMF and provides faster kinetics than bipyridine.
Solvent DMF (Anhydrous)NHEPMA is highly polar and insoluble in non-polar solvents. DMF solubilizes both the polymer and the catalyst complex.
Monomer Purification (Critical Step)

Commercial NHEPMA contains inhibitors (MEHQ) that will kill the ATRP catalyst.

  • Dissolution: Dissolve NHEPMA in a minimal amount of water.

  • Washing: Wash with basic alumina or pass through a basic alumina column to remove phenolic inhibitors.

  • Extraction: If liquid, dilute with chloroform, wash with 5% NaHCO3, then brine. Dry over MgSO4.[2]

  • Storage: Store at -20°C under Argon.

Detailed Experimental Protocol

Target: PNHEPMA (


)
Molar Ratio:  [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100 : 1 : 1 : 2
Experimental Workflow

Workflow Step1 1. Deoxygenation (Freeze-Pump-Thaw) Step2 2. Catalysis Setup (Glovebox or Schlenk) Step1->Step2 Step3 3. Polymerization (60-70°C, DMF) Step2->Step3 Step4 4. Quenching (Liquid N2 / Air Exposure) Step3->Step4 Step5 5. Purification (Alumina Column + Precipitation) Step4->Step5

Figure 2: Step-by-step workflow for the ATRP synthesis of PNHEPMA.

Step-by-Step Procedure

1. Reaction Assembly (Schlenk Line Technique)

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add:

    • Monomer: NHEPMA (2.0 g, 10.1 mmol)

    • Solvent: Anhydrous DMF (2.0 mL) – Targeting 50% w/v solution.

    • Ligand: PMDETA (35 mg, 42

      
      L, 0.2 mmol)
      
    • Initiator: EBiB (19.5 mg, 15

      
      L, 0.1 mmol)
      
  • Note: Do not add Copper yet.

2. Deoxygenation (The "Living" Requirement)

  • Seal the flask with a rubber septum.

  • Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze contents in liquid nitrogen.

    • Apply vacuum (< 100 mTorr) for 10 minutes.

    • Thaw in warm water bath under static vacuum.

    • Backfill with high-purity Nitrogen or Argon.

  • Why? Oxygen acts as a radical scavenger and oxidizes Cu(I) to Cu(II), halting the reaction before it starts.

3. Catalyst Addition

  • Under a positive flow of Nitrogen (or in a glovebox), rapidly add CuBr (14.3 mg, 0.1 mmol).

  • The solution should turn light green/blue (depending on the complex concentration). If it turns dark green/blue immediately, too much oxygen is present (Cu(II) formation).

4. Polymerization

  • Immerse the flask in a pre-heated oil bath at 60°C .

  • Stir at 300 RPM.

  • Time: 4 to 12 hours depending on targeted conversion.

    • Tip: Stop at ~80% conversion to preserve low dispersity and end-group fidelity. High conversion leads to chain-end loss.

5. Quenching & Purification

  • Stop: Expose the reaction to air (oxidizes Cu(I) to Cu(II)) and cool to room temperature. The solution will turn dark blue/green.

  • Copper Removal: Dilute with THF or DMF and pass through a neutral alumina column . The copper complex will adsorb to the alumina (blue band stays at top); the polymer elutes.

  • Precipitation: Concentrate the filtrate and precipitate dropwise into a 10-fold excess of cold Diethyl Ether or Hexane . PNHEPMA will precipitate as a white solid.

  • Drying: Dry under vacuum at 40°C for 24 hours. Note: Polymer is hygroscopic.

Characterization & Data Analysis

Proton NMR ( H-NMR)
  • Solvent: DMSO-d6 or CDCl

    
    .
    
  • Key Signals:

    • 
       3.4 - 3.6 ppm: Methylene protons adjacent to the Nitrogen of the pyrrolidone ring (-N-CH
      
      
      
      -).
    • 
       0.8 - 1.2 ppm: Methyl group of the methacrylate backbone.
      
  • Conversion Calculation: Compare the vinyl proton integrals of residual monomer (

    
     5.5, 6.1 ppm) to the polymer backbone signals.
    
Gel Permeation Chromatography (GPC)
  • Eluent: DMF (with 0.01 M LiBr to suppress ionomer effects).

  • Standards: PMMA standards are preferred over Polystyrene.

  • Expected Results:

    • Monodal peak.

    • Dispersity (

      
      ) < 1.25.[3][4]
      
    • Mn should increase linearly with conversion.[3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad Dispersity (

> 1.4)
Slow initiation or high temperature.Lower temperature to 50°C; ensure Initiator:Cu ratio is precise.
Reaction Stalls "Persistent Radical Effect" accumulation of Cu(II).Add a reducing agent (Sn(EH)

) for ARGET ATRP or regenerate Cu(I).
Green Solution at t=0 Oxygen contamination.Check septum integrity; increase freeze-pump-thaw cycles.
Polymer Insoluble Crosslinking.Ensure monomer is free of dimethacrylate impurities (common in synthesis).

Applications in Drug Delivery[5][6][7]

PNHEPMA serves as a robust stealth polymer . Unlike PEG, which can induce "anti-PEG" antibodies upon repeated administration, PNHEPMA exhibits:

  • Extended Circulation Time: Resists opsonization (protein adsorption).

  • High Solubility: Soluble in water and many organic solvents, facilitating drug loading.

  • Functionalization: The methacrylate chain end (Br) allows for easy post-polymerization modification (e.g., Azide substitution for Click Chemistry).

References

  • Synthesis and Characterization of Pyrrolidone-Based Polymers

    • Title: Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone.
    • Source: Macromolecules (ACS Public
    • URL:[Link]

    • Note: While focusing on RAFT, this paper establishes the fundamental solubility and purific
  • Biocompatibility of NHEPMA

    • Title: Poly(2-(2-oxopyrrolidin-1-yl)ethyl methacrylate)
    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

  • General ATRP Conditions for Functional Methacrylates

    • Title: Atom Transfer Radical Polymerization (ATRP)
    • Source: Macromolecules.[2][5][6][7][8][9][10][11]

    • URL:[Link]

  • Monomer Properties

    • Title: 2-(2-Oxopyrrolidin-1-yl)
    • Source: PubChem.[12]

    • URL:[Link]

Sources

Application Notes & Protocols: Cross-linking Methodologies for Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Polymer Innovations Group

Foreword: The Rationale for Cross-linking

Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate), hereafter referred to as P(OPE-M), is a specialty polymer that marries the robust, mechanically tunable backbone of polymethacrylates with the hydrophilic, biocompatible nature of the pendant pyrrolidone moiety. This unique structure makes it a highly promising candidate for advanced applications in drug delivery, tissue engineering, and functional coatings.

However, in its linear form, P(OPE-M) is soluble in various organic solvents and may exhibit thermoplastic behavior, limiting its utility where structural integrity, controlled swelling, or environmental resistance is paramount. Cross-linking transforms the collection of individual polymer chains into a single, continuous three-dimensional network.[1][2] This process is not merely a step in material processing; it is the fundamental mechanism by which we can precisely engineer the material's final properties. By controlling the type and density of these cross-links, we can dictate everything from the mechanical stiffness and degradation rate of a tissue scaffold to the diffusion kinetics of a therapeutic agent from a hydrogel matrix.

This document provides a detailed guide to the primary methodologies for cross-linking P(OPE-M), offering both the theoretical underpinnings and actionable laboratory protocols for researchers and developers.

Understanding the P(OPE-M) Structure

Before delving into cross-linking, it is crucial to understand the molecular architecture we are modifying. The P(OPE-M) monomer consists of a methacrylate group, which provides the polymerizable double bond for chain formation, and a side chain containing the functional 2-oxopyrrolidine ring.

cluster_monomer P(OPE-M) Monomer cluster_polymer P(OPE-M) Linear Polymer monomer monomer_img polymer_label [...CH2-C(CH3)(CO-O-CH2-CH2-N(C4H6O))-]n

Figure 1: Chemical structure of the this compound monomer and the corresponding linear polymer.

Section 1: Covalent Cross-linking Strategies

Covalent cross-links are strong, permanent bonds formed between polymer chains, providing robust mechanical and chemical stability. The choice of method depends on whether the network is to be formed in-situ during polymerization or from the pre-synthesized linear polymer.

Cross-linking via Co-polymerization with Multi-functional Monomers

This is the most direct approach to forming a covalently cross-linked network. It involves adding a small quantity of a monomer that possesses two or more polymerizable groups (e.g., dimethacrylates) to the primary P(OPE-M) monomer before initiating polymerization.

Causality & Mechanism: The cross-linking agent is incorporated into a growing polymer chain via one of its reactive groups. Its remaining reactive group(s) can then participate in the polymerization of another chain. This process creates chemical bridges between chains, and as the reaction proceeds, a macroscopic network is formed. The cross-link density, which dictates the material properties, is directly controlled by the molar ratio of the cross-linker to the primary monomer.

G M1 P(OPE-M) Monomer P Polymerization (Heat or UV) M1->P 95-99 mol% CL Cross-linker (e.g., EGDMA) CL->P 1-5 mol% I Initiator I->P Initiates N Cross-linked Network P->N Forms

Figure 2: Workflow for creating a cross-linked network via co-polymerization.

Protocol 1: Synthesis of a P(OPE-M) Hydrogel using EGDMA Cross-linker

This protocol details the free-radical polymerization of P(OPE-M) to form a cross-linked hydrogel suitable for swelling studies or as a drug delivery matrix.

  • Reagent Preparation:

    • Prepare a stock solution of the initiator, Azobisisobutyronitrile (AIBN), at 10 mg/mL in a suitable solvent like Dimethylformamide (DMF).

    • The monomer is this compound (OPE-M).

    • The cross-linker is Ethylene glycol dimethacrylate (EGDMA).

  • Reaction Mixture Assembly:

    • In a reaction vessel, combine OPE-M monomer and EGDMA cross-linker. A typical molar ratio for moderate cross-linking is 98:2 (OPE-M:EGDMA).

    • Add the solvent (e.g., DMF) to achieve a final monomer concentration of 2 M.

    • Add the AIBN initiator solution to achieve a final concentration of 0.1 mol% with respect to the total monomer content.

  • Polymerization:

    • Seal the reaction vessel with a rubber septum.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes to remove oxygen, which inhibits free-radical polymerization.

    • Place the vessel in a pre-heated oil bath at 70°C.

    • Allow the polymerization to proceed for 12-24 hours. The solution will become significantly more viscous, eventually forming a solid gel.

  • Purification and Processing:

    • After polymerization, the resulting gel is swollen in a large excess of a good solvent (e.g., fresh DMF) for 24 hours to extract any unreacted monomers and the initiator. This process should be repeated 2-3 times.

    • The purified hydrogel is then typically dried under vacuum to a constant weight before further characterization.

Data Summary: Effect of Cross-linker Concentration

Cross-linker (EGDMA) [mol%]Swelling Ratio (in H₂O)Compressive Modulus (kPa)
1.0High (~25 g/g)Low (~20 kPa)
2.5Moderate (~15 g/g)Medium (~50 kPa)
5.0Low (~8 g/g)High (~120 kPa)

Note: These values are illustrative and will vary based on exact synthesis conditions.

Post-Polymerization UV-Induced Cross-linking

This method is ideal for creating cross-linked films or coatings from a pre-synthesized, soluble linear P(OPE-M) polymer. It offers excellent spatial and temporal control over the cross-linking reaction.

Causality & Mechanism: The process relies on a photoinitiator, a molecule that absorbs UV light and cleaves into highly reactive free radicals.[3][4] For polymers like P(OPE-M) that lack readily abstractable protons on the backbone (due to the quaternary carbon of the methacrylate), the most effective photoinitiators are H-abstractor types, such as benzophenone and its derivatives.[4] Upon UV irradiation, the photoinitiator enters an excited triplet state and abstracts a hydrogen atom from a C-H bond on the pyrrolidone side chain. This creates a polymer radical. Two such polymer radicals can then combine to form a stable covalent cross-link.

G Start Linear P(OPE-M) + Photoinitiator in Solution Cast Solvent Cast to form Film Start->Cast Dry Dry Film Cast->Dry UV Expose to UV Light (e.g., 365 nm) Dry->UV End Cross-linked Polymer Film UV->End

Figure 3: Workflow for UV-induced cross-linking of a P(OPE-M) film.

Protocol 2: UV Cross-linking of a P(OPE-M) Film

  • Solution Preparation:

    • Dissolve 1 g of linear P(OPE-M) in 10 mL of a suitable solvent (e.g., Dichloromethane).

    • Add a photoinitiator, such as benzophenone, to the solution. A typical concentration is 1-3% by weight relative to the polymer. Ensure it is fully dissolved.

  • Film Casting:

    • Pour the polymer solution into a flat, level petri dish or onto a glass plate. The volume used will determine the final film thickness.

    • Cover the dish loosely to allow for slow solvent evaporation in a fume hood. This prevents the formation of bubbles and results in a more uniform film.[5][6]

  • UV Curing:

    • Once the film is completely dry and transparent, place it in a UV curing chamber.

    • Irradiate the film with UV light, typically at a wavelength of 300-400 nm, which is the absorption range for many common photoinitiators.[3]

    • The exposure time and intensity will depend on the photoinitiator concentration and film thickness. Typical conditions might be 10-30 minutes at an intensity of 100 mW/cm².

  • Post-Curing Treatment:

    • After irradiation, the film should be insoluble in solvents that previously dissolved the linear polymer.

    • Wash the film with a solvent like ethanol to remove any unreacted photoinitiator and its byproducts.

    • Dry the film under vacuum.

Post-Polymerization Thermal Cross-linking

This method uses heat to initiate the cross-linking chemistry, often mediated by a thermal initiator. It is a robust and simple alternative to UV curing, especially for bulk materials where UV penetration is limited.

Causality & Mechanism: A thermal initiator, typically a peroxide like dicumyl peroxide or benzoyl peroxide (BPO), is blended with the linear polymer. When heated above its decomposition temperature, the initiator breaks down into primary free radicals.[7] These highly energetic radicals abstract hydrogen atoms from the polymer chains, preferentially from the C-H bonds on the pyrrolidone ring. The resulting polymer macro-radicals then combine to form cross-links. The reaction rate is primarily controlled by temperature and initiator concentration.[8]

Protocol 3: Thermal Cross-linking of P(OPE-M) using a Peroxide Initiator

  • Polymer Blending:

    • This method is often performed in a melt-processing apparatus like a two-roll mill or a small-scale extruder, but can be adapted for solvent-cast films.

    • For melt processing: Heat the P(OPE-M) polymer above its glass transition temperature. Add 1-2 wt% of a peroxide initiator (e.g., dicumyl peroxide) and mix until a homogenous blend is achieved.

    • For solvent casting: Dissolve the polymer and initiator in a common solvent, cast a film as described in Protocol 2, and dry thoroughly.

  • Thermal Curing:

    • Place the polymer blend or film in an oven or a heated press.

    • Heat the material to a temperature above the initiator's decomposition point (e.g., 140-160°C for dicumyl peroxide).

    • The curing time is critical; it can range from 15 to 60 minutes depending on the temperature and part thickness.

  • Cooling and Characterization:

    • After curing, cool the material back to room temperature.

    • The cross-linked polymer should now be insoluble and exhibit enhanced thermal and mechanical stability.

Section 2: Essential Characterization of Cross-linked Networks

Describing a protocol is incomplete without a method to validate its success. Characterization confirms the formation of a network and quantifies the extent of cross-linking.[2][9][10]

Gel Content and Swelling Studies

This is the most fundamental test to confirm successful cross-linking. A cross-linked polymer will not dissolve but will swell in a good solvent.

Protocol 4: Determination of Gel Content and Swelling Ratio

  • Sample Preparation:

    • Accurately weigh a sample of the cross-linked polymer (W_initial).

  • Solvent Extraction:

    • Place the sample in a vial with a large excess of a solvent that dissolves the linear P(OPE-M) (e.g., DMF or Chloroform).

    • Allow the sample to sit for 48 hours to ensure all soluble fractions (the "sol") are extracted.

  • Drying and Weighing:

    • Carefully remove the swollen polymer (the "gel").

    • Dry the gel in a vacuum oven at 50°C until a constant weight is achieved (W_dry).

  • Calculation of Gel Content:

    • Gel Content (%) = (W_dry / W_initial) * 100

    • A high gel content (>95%) indicates an efficient cross-linking reaction.

  • Swelling Ratio Measurement:

    • Take the initial dry sample (W_initial) and immerse it in the swelling solvent (e.g., deionized water for hydrogels) until equilibrium is reached (24-48 hours).

    • Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

    • Equilibrium Swelling Ratio (Q) = W_swollen / W_initial

Mechanical and Spectroscopic Analysis

Mechanical Testing: Techniques like tensile testing or dynamic mechanical analysis (DMA) can measure the material's modulus (stiffness). A higher cross-link density generally leads to a higher modulus and reduced elongation at break.[11][12]

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can provide chemical evidence of cross-linking. For instance, in the co-polymerization method using a dimethacrylate cross-linker, one could monitor the disappearance of the C=C vinyl peak (around 1635 cm⁻¹) to track the consumption of the cross-linker.

References

  • Güngör, S. et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. Available at: [Link]

  • Güngör, S. et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. PubMed. Available at: [Link]

  • Imran, M. et al. (2022). Immobilization of poly(vinyl pyrrolidone) in Polysulfone Membranes by Radically-Initiated Crosslinking Using Potassium Persulfate. ResearchGate. Available at: [Link]

  • Wang, D. et al. (2018). Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile. MDPI. Available at: [Link]

  • Li, J. et al. (2022). Preparation of highly crosslinked polyvinylpyrrolidone–polydivinylbenzene adsorbents based on reinitiation of suspended double bonds to achieve excellent blood compatibility and bilirubin removal. RSC Publishing. Available at: [Link]

  • Lv, Y. et al. (2023). Dual Crosslinked Poly(acrylamide-co-N-vinylpyrrolidone) Microspheres With Re-crosslinking Ability For Fossil Energy Recovery. Scholars' Mine. Available at: [Link]

  • Tamilselvan, S. et al. (2022). SYNTHESIS AND CHARACTERIZATION OF CROSSLINKED POLYMER BASED ON CYCLOPENTANONE CONTAINING ZINC METAL. Journal of Advance Research in Applied Science. Available at: [Link]

  • Borova, S. et al. (2020). Crosslinking of hydrophilic polymers using polyperoxides. University of Helsinki. Available at: [Link]

  • Konkolewicz, D. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Available at: [Link]

  • Chmielarz, P. et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. National Institutes of Health. Available at: [Link]

  • Uzun, M. et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. PubMed Central. Available at: [Link]

  • Huma, F. et al. (2014). Crosslinking of poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) copolymers for controlled drug delivery. ResearchGate. Available at: [Link]

  • Rasekh, M. et al. (2017). Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs) for HIV Prevention. National Institutes of Health. Available at: [Link]

  • Konkolewicz, D. (2024). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Available at: [Link]

  • Popescu, M. et al. (2023). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Available at: [Link]

  • Panda, P. K. & Yang, P.-C. (2023). Polymer Films and Coatings: Preparation, Characterization, and Applications. MDPI. Available at: [Link]

  • Sadek, E. M. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. Available at: [Link]

  • Quraishi, M. A. et al. (2014). Synthesis of Poly(methylmethacrylate-co-N-vinyl-2-pyrrolidone) Polymer. Asian Journal of Chemistry. Available at: [Link]

  • Vasile, C. (2021). Synthesis and swelling behaviors of poly (2-hydroxyethyl methacrylate-co-itaconic acid) and poly (2-hydroxyethyl methacrylate-co-sodium itaconate) hydrogels as potential drug carriers. ResearchGate. Available at: [Link]

  • Podsiadły, R. et al. (2021). Photoreactive UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives (PSA) Containing Multifunctional Photoinitiators. MDPI. Available at: [Link]

  • Mackova, H. et al. (2021). Thiolated poly(2-hydroxyethyl methacrylate) hydrogels as a degradable biocompatible scaffold for tissue engineering. PubMed. Available at: [Link]

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Revolutionizing Medicine: A Senior Application Scientist's Guide to Biomedical Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the transformative applications of biomedical engineering. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of medical innovation. Here, we move beyond theoretical concepts to provide an in-depth understanding of the core principles and actionable protocols that are reshaping healthcare. Our focus is on the practical application of these technologies to solve complex biological and medical challenges.

Section 1: Tissue Engineering and Regenerative Medicine: Building the Future of Organ Replacement

Tissue engineering is a groundbreaking field that aims to restore, maintain, or improve damaged tissues or whole organs.[1] It has evolved from the development of biomaterials and combines scaffolds, cells, and biologically active molecules to create functional tissues.[1] This interdisciplinary field holds the promise of moving beyond traditional treatments to cures for a wide range of debilitating diseases and injuries.[1]

The Foundational Triad of Tissue Engineering

The success of any tissue engineering strategy hinges on the synergistic interplay of three key components:

  • Scaffolds: These are three-dimensional porous structures that provide the necessary support for cells to attach, proliferate, and differentiate, ultimately forming new tissue.[2][3] Scaffolds mimic the natural extracellular matrix (ECM) of the tissue being regenerated.[4]

  • Cells: Cells are the fundamental building blocks of new tissues.[5] The choice of cell type is critical and depends on the target tissue. Common sources include autologous cells (from the patient), allogeneic cells (from a donor of the same species), and stem cells, which have the remarkable ability to differentiate into various specialized cell types.[5]

  • Signaling Molecules: These are bioactive molecules, such as growth factors, that are often incorporated into scaffolds to direct cell behavior and promote tissue formation.[6]

dot graph TD { subgraph "Tissue Engineering Triad" A[Scaffolds] --> C{Functional Tissue}; B[Cells] --> C; D[Signaling Molecules] --> C; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "The core components of tissue engineering."

Scaffold Fabrication: Architecting the Blueprint for Tissue Growth

The choice of scaffold fabrication technique is dictated by the desired properties of the final construct, such as porosity, pore size, and mechanical strength.[7][8]

Fabrication TechniquePrincipleAdvantagesDisadvantages
Solvent Casting & Particulate Leaching A polymer is dissolved in a solvent, and a porogen (e.g., salt particles) is added. The mixture is cast into a mold, and the solvent is evaporated. The porogen is then leached out, leaving a porous scaffold.[9]Simple, cost-effective, controllable porosity.[9]Use of harsh organic solvents, limited to thin scaffolds, irregular pore shape.[9]
Gas Foaming A polymer is saturated with a high-pressure gas (e.g., CO2). A rapid pressure drop causes the gas to nucleate and form pores within the polymer.[9]Solvent-free, highly porous structures.[9]Often results in a non-porous outer layer, limited control over pore interconnectivity.[9]
Electrospinning A high-voltage electric field is applied to a polymer solution, causing a jet of polymer fibers to be drawn towards a collector. This creates a non-woven fibrous mat.[7]Produces nanofibrous scaffolds that mimic the native ECM, high surface area-to-volume ratio.[7]Small pore size can limit cell infiltration, residual solvent concerns.[7]
3D Bioprinting A layer-by-layer deposition of cell-laden bioinks to create complex 3D structures.[4]Precise control over scaffold architecture and cell placement, potential for creating vascularized tissues.[4]Technically challenging, requires specialized equipment and bioinks, cell viability can be compromised.[4]
Application Protocol: Fabrication of a PLGA Scaffold using Solvent Casting and Particulate Leaching

This protocol outlines a standard method for creating a porous scaffold from Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer widely used in tissue engineering.

Materials:

  • PLGA (e.g., 75:25 lactide:glycolide ratio)

  • Chloroform (or other suitable solvent)

  • Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-200 µm)

  • Deionized water

  • Glass petri dish or Teflon mold

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve PLGA in chloroform to a final concentration of 10% (w/v). Stir until the polymer is completely dissolved. The causality behind this step is to create a homogenous polymer matrix that will form the scaffold's structure.

  • Porogen Addition: Add NaCl particles to the polymer solution at a desired polymer-to-salt weight ratio (e.g., 1:9 for high porosity). Thoroughly mix to ensure uniform distribution of the salt particles. The salt particles act as a temporary template for the pores.

  • Casting: Pour the polymer/salt mixture into the petri dish or mold. Gently tap to ensure an even surface.

  • Solvent Evaporation: Place the cast mixture in a fume hood and allow the chloroform to evaporate completely (typically 24-48 hours). This solidifies the polymer around the salt particles.

  • Leaching: Immerse the solid composite in a large volume of deionized water. The water will dissolve the NaCl, leaving behind a porous scaffold. Change the water frequently over 2-3 days to ensure complete removal of the salt. The efficiency of leaching is critical for creating an interconnected pore network.

  • Drying: Freeze the scaffold and then lyophilize (freeze-dry) or air-dry it under vacuum until all moisture is removed. This prevents the collapse of the porous structure.

Section 2: Advanced Drug Delivery Systems: Precision Targeting for Enhanced Therapeutics

The goal of advanced drug delivery is to transport therapeutic agents to their target site in a controlled and specific manner, thereby increasing efficacy and reducing side effects.[10][11] Biomedical engineering has revolutionized this field through the development of sophisticated nano-carriers.

Nanoparticles as Drug Delivery Vehicles

Nanoparticles, with their small size (typically 1-100 nm), large surface area-to-volume ratio, and tunable properties, are ideal candidates for drug delivery.[12][13] They can be engineered to encapsulate or conjugate drugs, protecting them from degradation and controlling their release.[14]

dot graph TD { subgraph "Nanoparticle Drug Delivery" A[Drug] --> B(Encapsulation/Conjugation); C[Nanoparticle] --> B; B --> D{Targeted Delivery}; D --> E[Therapeutic Effect]; F[Reduced Side Effects] --> E; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow of nanoparticle-mediated drug delivery."

Liposomes: Versatile Vesicles for Drug Encapsulation

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes.[15] This biocompatibility makes them excellent carriers for both hydrophilic and hydrophobic drugs.[15]

Methods of Liposome Preparation:

MethodPrincipleKey Advantages
Thin-Film Hydration Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with an aqueous solution containing the drug, leading to the spontaneous formation of multilamellar vesicles (MLVs).[16][17]Simple, widely used.[16]
Reverse-Phase Evaporation An aqueous phase is added to a lipid-containing organic phase to form a water-in-oil emulsion. The organic solvent is then removed under reduced pressure, leading to the formation of large unilamellar vesicles (LUVs).[16]High encapsulation efficiency for water-soluble drugs.[16]
Extrusion MLVs are repeatedly forced through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a specific size.[16]Produces liposomes with a uniform size distribution.[16]
Application Protocol: Preparation of Doxorubicin-Loaded Liposomes by Thin-Film Hydration

This protocol describes the encapsulation of the chemotherapeutic drug doxorubicin into liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve DPPC and cholesterol in chloroform in a round-bottom flask at a molar ratio of 2:1. The choice of lipids and their ratio is crucial for the stability and release characteristics of the liposomes. Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the flask wall.[17]

  • Hydration: Add a solution of doxorubicin in PBS to the flask. The hydration of the lipid film with the drug solution leads to the encapsulation of the drug within the aqueous core of the forming liposomes.[15]

  • Vesicle Formation: Agitate the flask by hand or in a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder equipped with a 100 nm polycarbonate membrane for a specified number of cycles (e.g., 10-15). This step is critical for achieving a consistent product with predictable in vivo behavior.

  • Purification: Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

Section 3: Biomedical Imaging: Visualizing the Inner Workings of the Body

Biomedical imaging provides non-invasive ways to visualize biological structures and processes in real-time, playing a crucial role in disease diagnosis and monitoring treatment efficacy.[18][19]

Emerging Imaging Modalities

While traditional techniques like MRI and CT remain vital, biomedical engineering is driving the development of novel imaging modalities with enhanced sensitivity and specificity.

  • Photoacoustic Imaging (PAI): This hybrid technique combines the high contrast of optical imaging with the deep penetration of ultrasound.[20] Pulsed laser light is used to generate ultrasonic waves from tissue, which are then detected to form an image.

  • Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of tissue microstructure, particularly useful in ophthalmology.[20]

  • Nanoparticle-Based Contrast Agents: Nanotechnology has revolutionized imaging by enabling the development of novel contrast agents that can specifically target diseased tissues, leading to earlier and more accurate diagnosis.

The Role of Artificial Intelligence in Medical Imaging

Artificial intelligence (AI) and deep learning are transforming medical imaging by enabling automated and more accurate image analysis.[21][22] AI algorithms can be trained to identify subtle patterns in medical images that may be missed by the human eye, aiding in tasks such as tumor detection and segmentation.

dot graph TD { subgraph "AI in Medical Imaging Workflow" A[Medical Image Acquisition] --> B{AI-Powered Analysis}; B --> C[Feature Extraction]; C --> D[Disease Classification/Segmentation]; D --> E[Clinical Decision Support]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Integration of AI in the medical imaging pipeline."

Section 4: Diagnostics and Biosensors: Enabling Rapid and Sensitive Detection

The development of advanced diagnostic tools is crucial for early disease detection and personalized medicine. Biomedical engineers are at the forefront of creating innovative biosensors that are sensitive, specific, and can be used at the point of care.[23][24]

Lab-on-a-Chip: Miniaturizing the Clinical Laboratory

Lab-on-a-chip (LOC) devices are miniaturized platforms that integrate one or more laboratory functions on a single chip, typically only a few square centimeters in size.[25][26] These devices can perform complex analyses on minute sample volumes, making them ideal for point-of-care diagnostics.[27][28] Applications of LOC technology are vast and include blood gas analysis, glucose monitoring, and infectious disease detection.[25][26]

Enzyme-Linked Immunosorbent Assay (ELISA): A Workhorse in Biomarker Detection

ELISA is a powerful and widely used immunoassay for detecting and quantifying a specific antigen or antibody in a sample.[29][30] Its high sensitivity and specificity make it an invaluable tool in research and clinical diagnostics.[31][32]

The Four Main Types of ELISA:

ELISA TypePrinciple
Direct ELISA The antigen is directly coated onto the microplate well, and an enzyme-conjugated primary antibody is used for detection.[29]
Indirect ELISA The antigen is coated on the plate, followed by an unconjugated primary antibody and then an enzyme-conjugated secondary antibody that recognizes the primary antibody.[29]
Sandwich ELISA A capture antibody is coated on the plate, which binds the antigen from the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the antigen.[29]
Competitive ELISA The sample antigen competes with a labeled antigen for binding to a limited amount of capture antibody. The signal is inversely proportional to the amount of antigen in the sample.[29]
Application Protocol: Sandwich ELISA for a Cytokine

This protocol outlines the steps for a typical sandwich ELISA to quantify a cytokine in a biological sample.

Materials:

  • 96-well microplate

  • Capture antibody specific for the cytokine

  • Recombinant cytokine standard

  • Detection antibody specific for the cytokine (biotinylated)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of the microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. The capture antibody provides the specificity for the assay.[33]

  • Blocking: Aspirate the coating solution and wash the plate. Add blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.[32]

  • Sample and Standard Incubation: Wash the plate. Add standards (of known concentrations) and samples to the appropriate wells. Incubate for 2 hours at room temperature. This allows the cytokine in the samples and standards to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature. The detection antibody binds to a different site on the captured cytokine, forming the "sandwich."

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature. The streptavidin-biotin interaction provides a powerful signal amplification step.

  • Substrate Development: Wash the plate. Add TMB substrate to each well. Incubate in the dark at room temperature until a color change is observed. The HRP enzyme catalyzes the conversion of TMB to a colored product.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of cytokine present.

Section 5: The Future of Biomedical Engineering: Gene Editing with CRISPR-Cas9

The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering unprecedented precision in modifying an organism's DNA.[34][35] This powerful tool has immense potential for correcting genetic defects and developing novel therapies for a wide range of diseases.[36]

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[36] Once the DNA is cut, the cell's natural repair mechanisms can be harnessed to either knockout a gene (via non-homologous end joining) or insert a new genetic sequence (via homology-directed repair).[36]

Application Protocol: Generating a Gene Knockout in Human Pluripotent Stem Cells (hPSCs) using CRISPR-Cas9

This protocol provides a general workflow for creating a gene knockout in hPSCs.

Materials:

  • hPSCs

  • Cas9 expression vector

  • gRNA expression vector (targeting the gene of interest)

  • Lipofection reagent or electroporation system

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing services

Procedure:

  • gRNA Design and Cloning: Design a gRNA that targets a specific exon of the gene to be knocked out. Clone the gRNA sequence into an appropriate expression vector.[37]

  • Transfection/Electroporation: Co-transfect the Cas9 and gRNA expression vectors into the hPSCs using a suitable delivery method. The choice of delivery method is critical for achieving high editing efficiency and maintaining cell viability.

  • Single-Cell Cloning: After transfection, plate the cells at a low density to allow for the growth of individual colonies, each originating from a single cell.

  • Clonal Expansion and Screening: Pick individual colonies and expand them. Extract genomic DNA from a portion of each clone.

  • Genotype Analysis: Use PCR to amplify the target region of the gene from the genomic DNA. Sequence the PCR products using Sanger sequencing to identify clones that have insertions or deletions (indels) resulting from NHEJ-mediated repair, which lead to a frameshift mutation and gene knockout.[37]

References

  • Biomaterials for Drug Delivery and Human Applications - PMC. (2024-01-18).
  • Emerging Trends in Biomedical Imaging and Diagnostic Techniques | SciTechnol.
  • What is tissue engineering? | EuroGCT.
  • Therapy and Drug Delivery - IBME.
  • Tissue Engineering and Regenerative Medicine - National Institute of Biomedical Imaging and Bioengineering (NIBIB).
  • (PDF) Engineering Solutions for Drug Delivery System - ResearchGate. (2024-10-30).
  • Self-aware biosensors boost digital health monitoring - KAUST Discovery. (2026-02-05).
  • (PDF) Advances in Biomedical Imaging Techniques: A Comprehensive Review Crimson Publishers Wings to the Research - ResearchGate. (2023-11-12).
  • Advancements in Medical Imaging Technology - AdventHealth University. (2021-10-07).
  • Modern Diagnostic Imaging Technique Applications and Risk Factors in the Medical Field: A Review - PMC.
  • The Intersection Of Biomedical Engineering And Regenerative Medicine: Creating New Tissues & Organs | Scientific Search. (2024-09-19).
  • Tissue engineering - Wikipedia.
  • Applications of Biomaterials in Advanced Drug Delivery Systems | 2 | C.
  • The Future of Biomedical Imaging: Emerging Techniques and Technologies. (2024-12-10).
  • Nanoparticles in Drug Delivery: The Complete Guide - ResolveMass Laboratories Inc.
  • Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC.
  • Techniques in scaffold fabrication process for tissue engineering applications: A review - Journal of Applied Biology and Biotechnology. (2022-04-10).
  • Lab-on-a-chip devices for clinical diagnostics - RIVM.
  • Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf - NIH.
  • Biomaterial technology for tissue engineering applications - PMC - NIH.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC.
  • Special Issue : Biosensors in Biomedical Research and Diagnostics - MDPI.
  • Cancer Biomarker ELISA Test - Creative Diagnostics.
  • Nanoparticle drug delivery - Wikipedia.
  • Recent advances in biomedical, biosensor and clinical measurement devices for use in humans and the potential application of these technologies for the study of physiology and disease in wild animals - Royal Society Publishing.
  • Scaffolding in tissue engineering: general approaches and tissue-specific considerations - PMC.
  • Liposome Preparation - Avanti Research™ - Sigma-Aldrich.
  • Lab on chip for medical and clinical applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00096C. (2025-09-05).
  • CRISPR Protocols and Methods | Springer Nature Experiments.
  • CRISPR Guide - Addgene.
  • Future of medicine: Lab-on-a-chip devices starting to make an impact | NHLBI, NIH. (2021-09-27).
  • Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Full article: Tissue engineered scaffold fabrication methods for medical applications.
  • Special Issue : Bioengineering Platforms for Drug Delivery - MDPI.
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Sources

Advanced Silicone Hydrogel Platforms for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Next-Generation Contact Lens Materials (Silicone Hydrogels & Molecular Imprinting) Content Type: Detailed Application Notes and Protocols Audience: Researchers, Polymer Chemists, and Ophthalmic Drug Development Professionals

Introduction: The Oxygen-Wettability Paradox

In the development of ophthalmic biomaterials, the transition from poly(2-hydroxyethyl methacrylate) (pHEMA) to Silicone Hydrogels (SiHy) represents the most significant leap in corneal physiology preservation. However, for the application scientist, SiHy materials present a fundamental thermodynamic contradiction known as the Oxygen-Wettability Paradox .

Siloxane groups (Si-O-Si) are essential for high oxygen permeability (


), preventing corneal hypoxia. Yet, these same groups are inherently hydrophobic, leading to lipid deposition and lens dehydration on the eye.

This Application Note details the engineering of a Therapeutic SiHy Platform . We move beyond simple vision correction to functionalized materials capable of sustained drug release via Molecular Imprinting Technology (MIT) . The following protocols provide a self-validating workflow for synthesizing, modifying, and characterizing these advanced materials.

Material Selection & Chemistry

To create a high-


 therapeutic lens, we utilize a "macromer" approach. This involves copolymerizing bulky silicone monomers with hydrophilic agents to balance transmissibility with comfort.

Core Components Table:

ComponentRoleChemical IdentityCritical Function
TRIS Oxygen Permeability3-methacryloxypropyltris(trimethylsiloxy)silaneProvides high

(Oxygen Permeability).
DMA HydrophilicityN,N-dimethylacrylamideInternal wetting agent; hydrogen bonding with water.
NVP Co-HydrophileN-vinyl pyrrolidoneIncreases water content; improves surface lubricity.
EGDMA CrosslinkerEthylene glycol dimethacrylateEstablishes modulus (stiffness) and dimensional stability.
MAA Functional MonomerMethacrylic AcidFor Drug Delivery: Provides carboxylic acid groups for ionic binding with basic drugs (e.g., Timolol).
AIBN InitiatorAzobisisobutyronitrileThermal free-radical initiator.
Experimental Protocols
Protocol A: Synthesis of Functionalized Silicone Hydrogel

Objective: To synthesize a SiHy matrix capable of drug loading via molecular imprinting.

Safety: Work in a fume hood. Acrylates are sensitizers.

  • Monomer Preparation (The "Cocktail"):

    • In a chemically resistant glass vial, combine TRIS (40 wt%), DMA (30 wt%), and NVP (20 wt%).

    • Add MAA (Functional Monomer) at 5 wt% specifically to create anionic binding sites for cationic drug templates.

    • Add EGDMA (Crosslinker) at 0.5 wt% to 1.0 wt%. Higher concentrations increase modulus but decrease water content.

    • Critical Step: Add the Template Drug (e.g., Timolol Maleate) at a 1:4 molar ratio (Drug:MAA). This pre-complexation step is vital for creating the "molecular memory."

  • Initiation & Degassing:

    • Add AIBN (0.5 wt%) or a photo-initiator like Darocur 1173 .

    • Nitrogen Purge: Bubble dry nitrogen gas through the mixture for 15 minutes. Causality: Oxygen inhibits free-radical polymerization, leading to "tacky" surfaces and incomplete curing.

  • Casting:

    • Inject the mixture into polypropylene (PP) molds (base curve 8.6 mm).

    • Curing Cycle (Thermal):

      • Step 1: 50°C for 2 hours (Initiation).

      • Step 2: 70°C for 2 hours (Propagation).

      • Step 3: 100°C for 1 hour (Completion).

  • Demolding & Template Removal:

    • Separate molds and immerse lenses in a 50:50 Ethanol/Water solution for 24 hours.

    • Validation: This step serves two purposes: extracting unreacted monomers (toxicity safety) and washing out the Template Drug, leaving behind specific high-affinity cavities.

Protocol B: Surface Engineering (Plasma Oxidation)

Objective: To convert the hydrophobic surface into a hydrophilic silicate layer.

  • Chamber Setup: Place hydrated lenses on the rack of a radio-frequency (RF) plasma chamber.

  • Process Parameters:

    • Gas: Oxygen (

      
      ).
      
    • Pressure: 200 mTorr.

    • Power: 100 Watts.

    • Duration: 2 minutes.

  • Mechanism: High-energy ions bombard the surface, breaking Si-C bonds and forming hydrophilic silicate (Si-OH) groups.

  • Post-Treatment: Immediately immerse in saline. Warning: Dry storage leads to "hydrophobic recovery" where silicone chains rotate back to the surface to minimize surface energy.

Visualization: Synthesis & Imprinting Workflow

The following diagram illustrates the logical flow from monomer selection to the creation of drug-specific cavities within the polymer network.

SiHy_Synthesis cluster_inputs Phase 1: Formulation cluster_process Phase 2: Polymerization cluster_output Phase 3: Activation Monomers Silicone Monomers (TRIS/DMA) Complex Pre-Polymerization Complex Monomers->Complex Self-Assembly Template Drug Template (e.g., Timolol) Template->Complex Cure Crosslinking (Thermal/UV) Complex->Cure + Crosslinker Matrix Rigid Polymer Matrix Cure->Matrix Wash Solvent Extraction (Template Removal) Matrix->Wash Cavity Imprinted Cavity (High Affinity) Wash->Cavity Drug Eluted Cavity->Template Re-Loading (Therapeutic Use)

Caption: Workflow for Molecular Imprinting in Silicone Hydrogels. The drug template organizes functional monomers prior to locking the structure via crosslinking.

Critical Characterization Protocols (ISO 18369-4)

Trustworthiness in biomaterials data is derived from adherence to ISO standards.

1. Oxygen Permeability (

) vs. Transmissibility (

)

Do not confuse these metrics.


 is a material property; 

is the clinical performance of a specific lens thickness (

).
  • Method: Polarographic Method (ISO 18369-4).

  • Setup: The lens is clamped against a cathode. Current flow is proportional to oxygen flux.

  • Calculation:

    
    
    
  • Target: For extended wear, aim for

    
     barrer/cm.
    
2. Surface Wettability (Captive Bubble Method)

Conventional sessile drop methods are flawed for hydrogels because the lens dehydrates during measurement. Use Captive Bubble .

  • Protocol:

    • Immerse the lens in PBS (Phosphate Buffered Saline) facing down.

    • Release an air bubble from a syringe needle below the lens.

    • The bubble rises and rests on the lens surface.

    • Measurement: Measure the contact angle (

      
      ) through the liquid phase.
      
    • Interpretation: A lower angle indicates higher wettability (hydrophilicity). Target:

      
       (Captive Bubble) or 
      
      
      
      (Sessile Drop equivalent).
Drug Delivery Application Note

Molecular Imprinting vs. Simple Soaking: Simple soaking relies on equilibrium partitioning, resulting in a "burst release" (1-2 hours) followed by sub-therapeutic levels. Molecular Imprinting creates high-affinity sites (


 optimization) that retard diffusion.

Release Kinetics Validation: To validate the efficacy of your imprinted lens:

  • Place the loaded lens in a micro-vial with 2mL simulated tear fluid (STF) at 34°C.

  • Sample 100µL aliquots at defined intervals (0, 0.5, 1, 2, 4, 8, 24 hours).

  • Analyze via HPLC-UV.

  • Success Criteria: The imprinted lens should demonstrate a "plateau" release profile extending beyond 12 hours, unlike the exponential decay of non-imprinted controls.

References
  • ISO 18369-4:2017 . Ophthalmic optics — Contact lenses — Part 4: Physicochemical properties of contact lens materials. International Organization for Standardization.

  • Alvarez-Lorenzo, C., et al. (2025). Ocular drug delivery from molecularly-imprinted contact lenses.[1] ResearchGate.

  • Lai, Y.C., & Valint, P. (1999). Silicone Hydrogel Materials and Surface Properties.[2] Contact Lens Spectrum.

  • Musgrave, C., & Fang, F. (2019). Contact Lens Materials: A Materials Science Perspective. Materials (MDPI).

  • Glow Research . (2024). Plasma Treatment to Create a Hydrophilic Surface on Silicon Substrates.[3][4] Glow Research Application Notes.

Sources

Application Notes and Protocols for the Synthesis of N-(2-methacryloyloxyethyl)-2-pyrrolidone (NMP) Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of NMP Copolymers in Advanced Biomaterials and Drug Delivery

N-(2-methacryloyloxyethyl)-2-pyrrolidone (NMP), a methacrylic analogue of the well-known N-vinylpyrrolidone (NVP), has emerged as a highly versatile monomer for the synthesis of advanced functional polymers.[1] Unlike NVP, NMP copolymerizes more readily with other methacrylic monomers, enabling the creation of a diverse range of copolymers with tunable properties.[1] These copolymers, particularly those with amphiphilic block structures, are of significant interest to researchers in drug delivery, tissue engineering, and nanotechnology due to their biocompatibility, stimuli-responsive behavior, and capacity for self-assembly into various nano-objects like micelles, worms, and vesicles.[2][3][4]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of NMP-based copolymers. We will delve into the nuances of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for achieving well-defined polymer architectures. The protocols outlined herein are designed to be self-validating, with explanations grounded in established polymerization kinetics and mechanisms to empower researchers to not only replicate these methods but also to innovate upon them.

Part 1: Foundational Knowledge - Understanding the Polymerization Landscape

The synthesis of well-defined NMP copolymers hinges on the principles of controlled radical polymerization. Techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight, dispersity, and polymer architecture, which are critical for biomedical applications.[1][5]

The Power of RAFT Polymerization

RAFT polymerization is a versatile form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions.[5] The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[5]

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_termination Termination I Initiator (I) R Initiator Radical (R•) I->R Δ P1 Propagating Radical (P1•) R->P1 + Monomer (M) Intermediate RAFT Adduct Radical P1->Intermediate + CTA Dead_Polymer Dead Polymer P1->Dead_Polymer + Pn• CTA RAFT Agent (CTA) P2 New Propagating Radical (P2•) Intermediate->P2 CTA_dormant Dormant Species P2->CTA_dormant + Monomer (M) Dead_Player Dead_Player P2->Dead_Player + Pn• CTA_dormant->P2

Figure 1: Generalized mechanism of RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains.[6] This method also allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.[6][7]

Part 2: Synthesis Protocols for NMP Copolymers

This section provides detailed, step-by-step protocols for the synthesis of NMP-based copolymers using RAFT polymerization. The methodologies are presented with a focus on reproducibility and understanding the critical parameters that govern the polymerization process.

Synthesis of N-(2-methacryloyloxyethyl)-2-pyrrolidone (NMP) Monomer

Prior to copolymerization, the NMP monomer must be synthesized and purified. A common method involves the esterification of N-(2-hydroxyethyl)-2-pyrrolidone with methacryloyl chloride.

Protocol 2.1: NMP Monomer Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(2-hydroxyethyl)-2-pyrrolidone and a suitable non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure NMP monomer.[2][3]

  • Characterization: Confirm the structure and purity of the synthesized NMP monomer using ¹H NMR and ¹³C NMR spectroscopy.[2][3]

RAFT Solution Polymerization of NMP to form a Macro-CTA

The first step in synthesizing block copolymers is often the creation of a homopolymer of one of the blocks that can act as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of the second block.

Protocol 2.2: Synthesis of PNMP Macro-CTA

This protocol describes the synthesis of a poly(N-(2-methacryloyloxyethyl)-2-pyrrolidone) (PNMP) macro-CTA via RAFT solution polymerization.

  • Materials:

    • N-(2-methacryloyloxyethyl)-2-pyrrolidone (NMP) monomer

    • Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB)

    • Initiator, e.g., Azobisisobutyronitrile (AIBN)

    • Solvent, e.g., Ethanol or 1,4-dioxane

  • Procedure:

    • In a Schlenk flask, dissolve the NMP monomer, CPDB, and AIBN in the chosen solvent.[2][3] The molar ratio of monomer:CTA:initiator will determine the target degree of polymerization and should be carefully calculated.

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[2][3]

    • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).[2][8]

    • Allow the polymerization to proceed for the specified time (e.g., 10-24 hours), with magnetic stirring.

    • To monitor the reaction progress, aliquots can be withdrawn at different time points to determine monomer conversion via ¹H NMR.[9]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).[2]

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., dichloromethane) and re-precipitate to remove any unreacted monomer and initiator fragments. Repeat this step at least twice.[2]

    • Dry the purified PNMP macro-CTA under vacuum at an elevated temperature (e.g., 45°C) until a constant weight is achieved.[2]

  • Characterization:

    • Determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) of the macro-CTA using Gel Permeation Chromatography (GPC).[10]

    • Confirm the structure and calculate the degree of polymerization using ¹H NMR spectroscopy by comparing the integrals of the polymer backbone protons to the end-group protons from the CTA.[2]

ParameterTypical RangeRationale
[Monomer]:[CTA] Ratio 30:1 to 500:1Determines the target molecular weight of the polymer. A lower ratio results in a lower molecular weight.
[CTA]:[Initiator] Ratio 3:1 to 10:1Affects the rate of polymerization and the "livingness" of the chains. A higher ratio provides better control but may lead to slower polymerization.[1]
Temperature 60-80°CInfluences the rate of initiator decomposition and propagation. The temperature should be appropriate for the chosen initiator.
Solvent Ethanol, Dioxane, DMFShould be a good solvent for both the monomer and the resulting polymer.

Table 1: Key parameters for the RAFT solution polymerization of NMP.

RAFT Dispersion Polymerization for the Synthesis of PNMP-b-PBzMA Diblock Copolymers

This protocol details the synthesis of amphiphilic diblock copolymers of PNMP and poly(benzyl methacrylate) (PBzMA) via RAFT-mediated dispersion polymerization, a method that can lead to polymerization-induced self-assembly (PISA).[3]

PISA_Workflow cluster_synthesis Synthesis cluster_pisa Polymerization-Induced Self-Assembly (PISA) cluster_characterization Characterization Start Dissolve PNMP Macro-CTA, BzMA monomer, and AIBN in Ethanol Deoxygenate Deoxygenate with Nitrogen Start->Deoxygenate React React at 70°C Deoxygenate->React Nucleation Micellar Nucleation React->Nucleation Growth Particle Growth Nucleation->Growth Morphology Formation of Nano-objects (Spheres, Worms, Vesicles) Growth->Morphology NMR ¹H NMR for Conversion Morphology->NMR GPC GPC for Mn and Đ Morphology->GPC TEM TEM for Morphology Morphology->TEM

Figure 2: Workflow for the synthesis of PNMP-b-PBzMA diblock copolymers via PISA.

Protocol 2.3: PNMP-b-PBzMA Synthesis via PISA

  • Materials:

    • PNMP macro-CTA (synthesized as per Protocol 2.2)

    • Benzyl methacrylate (BzMA) monomer

    • Initiator, e.g., AIBN

    • Solvent, e.g., Ethanol

  • Procedure:

    • In a Schlenk flask, dissolve the PNMP macro-CTA, BzMA monomer, and AIBN in ethanol.[3] The solid content of the reaction can be varied (e.g., 10-30 wt%) to influence the final morphology.[3]

    • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.[3]

    • Immerse the sealed flask in a preheated oil bath at 70°C and stir.[3]

    • The polymerization will induce the self-assembly of the growing amphiphilic block copolymers into nanoparticles. The reaction mixture will typically become turbid as the nano-objects form.

    • Allow the reaction to proceed for a predetermined time (e.g., 24 hours) to achieve high monomer conversion.[3]

  • Characterization:

    • Determine the final monomer conversion using ¹H NMR spectroscopy.[3]

    • Analyze the molecular weight and dispersity of the final diblock copolymer using GPC.[3]

    • Visualize the morphology of the self-assembled nano-objects using Transmission Electron Microscopy (TEM).[1]

PNMP DPPBzMA Target DPSolid Content (wt%)Resulting Morphology
3911520Worms and Vesicles
5515020Vesicles
6420020Spheres

Table 2: Influence of block copolymer composition on the resulting morphology in PISA of PNMP-b-PBzMA in ethanol.[3][4] The degree of polymerization (DP) of the solvophilic PNMP block significantly influences the final morphology.[3][4]

Part 3: Applications in Drug Delivery and Beyond

The unique properties of NMP copolymers make them highly suitable for a range of biomedical applications.

Stimuli-Responsive Drug Delivery

PNMP homopolymers exhibit inverse temperature solubility in aqueous solutions, with a lower critical solution temperature (LCST) that can be tuned by copolymerization.[8][10] This thermo-responsive behavior can be exploited for controlled drug delivery applications, where a drug-loaded polymer formulation can be designed to release its payload in response to a temperature change.[11]

Pickering Emulsifiers

The self-assembled nano-objects formed from PNMP-based block copolymers can act as effective Pickering emulsifiers, stabilizing oil-in-water emulsions.[3][4] This has potential applications in formulations for drug delivery, cosmetics, and food science.

Antifouling Surfaces

PNMP brushes grown from surfaces via surface-initiated ATRP have demonstrated excellent antifouling properties, resisting the adsorption of proteins and other biomolecules.[1] This makes them promising candidates for coating biomedical devices to prevent biofouling.[1]

Conclusion

The synthesis of N-(2-methacryloyloxyethyl)-2-pyrrolidone copolymers via controlled radical polymerization techniques like RAFT offers a versatile platform for the creation of advanced functional materials. By carefully controlling the polymerization parameters, researchers can tailor the properties of these copolymers to meet the specific demands of a wide range of applications, from sophisticated drug delivery systems to advanced functional coatings. The protocols and insights provided in this guide serve as a robust foundation for scientists and engineers working at the forefront of polymer chemistry and biomedical innovation.

References

  • Poly(N-2-(methacryloyloxy)ethyl pyrrolidone)-poly(benzyl methacrylate) diblock copolymer nano-objects via RAFT alcoholic dispersion polymerisation in ethanol. ResearchGate. Available at: [Link]

  • RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. White Rose Research Online. Available at: [Link]

  • Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone). National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. Available at: [Link]

  • RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. ACS Publications. Available at: [Link]

  • Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. ACS Publications. Available at: [Link]

  • Synthesis of N-vinylpyrrolidone copolymers with 2-aminoethyl methacrylate as drug carriers. ResearchGate. Available at: [Link]

  • Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. ACS Publications. Available at: [Link]

  • Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. ACS Publications. Available at: [Link]

  • Morphology and Emulsification of Poly( N -2-(methacryloyloxy) ethyl pyrrolidone)- b -poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. ResearchGate. Available at: [Link]

  • Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials. ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization. ACS Publications. Available at: [Link]

  • Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. MDPI. Available at: [Link]

  • Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. Available at: [Link]

  • Chapter 9. NMP-derived Materials for Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis of polystyrene precursor polymer by NMP, followed by post-modification and subsequent grafting-from ATRP of methacrylate monomers. ResearchGate. Available at: [Link]

  • Lecture 14: Synthesis of Hydrogel and Nanogel. YouTube. Available at: [Link]

  • Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. PubMed. Available at: [Link]

  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. National Institutes of Health. Available at: [Link]

  • Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. National Institutes of Health. Available at: [Link]

  • Linear Block Copolymer Synthesis. Not found.
  • Polymer nanoparticles for biomedical applications. White Rose eTheses Online. Available at: [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. MDPI. Available at: [Link]

  • Synthesis and Characterization of Hydrogel Droplets Containing Magnetic Nano Particles, in a Microfluidic Flow-Focusing Chip. National Institutes of Health. Available at: [Link]

  • Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. ACS Publications. Available at: [Link]

  • Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis and characterization of pH- and thermo-responsive Poly(N-isopropylacrylamide-co-itaconic acid) hydrogels crosslinked with N-maleyl chitosan. ResearchGate. Available at: [Link]

  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymeriz
  • (A) Synthesis strategy of the co-polymer poly(ethyleneglycol-b-trimethylsilyl methacrylate). ResearchGate. Available at: [Link]

  • ATRP technique in glycopolymer synthesis. JETIR. Available at: [Link]

Sources

experimental procedure for preparing 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental preparation of nanoparticles based on 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (commonly abbreviated as NMEP or PyEMA ).[1]

This guide addresses two distinct nanoparticle architectures relevant to drug development:

  • Self-Assembled Block Copolymer Micelles (PEG-b-PNMEP): For hydrophobic drug encapsulation and systemic delivery.[1]

  • Crosslinked Nanogels: For hydrogel-like behavior, high stability, and stimuli-responsive applications.[1]

Introduction & Scientific Rationale

The monomer This compound (NMEP) combines the biocompatibility and "stealth" properties of polyvinylpyrrolidone (PVP) with the robust polymerizability of a methacrylate backbone.[1] Unlike PVP, which is synthesized via difficult-to-control radical polymerization of N-vinylpyrrolidone, NMEP allows for precise control over molecular weight and architecture using modern techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer) .[1]

Why NMEP Nanoparticles?
  • Biocompatibility: The pendant pyrrolidone group mimics the non-fouling properties of PVP, extending circulation time (stealth effect).

  • Tunable Hydrophobicity: While the pyrrolidone ring is hydrophilic, the ethyl methacrylate backbone imparts amphiphilic character. In block copolymers (e.g., with PEG), PNMEP can form the core of micelles capable of encapsulating hydrophobic drugs like Chlorin e6 (Ce6) or Doxorubicin.

  • Functional Versatility: The methacrylate ester bond allows for potential hydrolysis or side-chain modification under specific physiological conditions.[1]

Materials & Reagents

Core Reagents[1]
  • Monomer: this compound (NMEP).[1]

    • Note: If commercial stock contains inhibitors (e.g., MEHQ), pass through a basic alumina column prior to use.

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).[1]

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.[1]

  • Solvents: Anhydrous 1,4-Dioxane or DMF (for polymerization); THF and Deionized Water (DIW) (for self-assembly).[1]

  • Crosslinker (for Protocol B): N,N'-Methylenebis(acrylamide) (MBA) or Ethylene glycol dimethacrylate (EGDMA).[1]

Pathway A: Synthesis of PEG-b-PNMEP Micelles (RAFT Polymerization)[1]

This protocol creates "core-shell" nanoparticles where a PEG shell provides stability and the PNMEP core encapsulates cargo.[1]

Phase 1: Synthesis of PEG-MacroCTA

Prerequisite: Start with a methoxy-PEG (mPEG, Mw ~2k-5k) functionalized with a CTA agent.[1]

  • Dissolution: Dissolve mPEG-OH (1 eq), CTA-COOH (5 eq), and DMAP (0.5 eq) in anhydrous DCM.

  • Coupling: Add DCC (5 eq) at 0°C. Stir at RT for 24h.

  • Purification: Precipitate into cold diethyl ether (3x). Dry under vacuum.[1]

Phase 2: RAFT Polymerization of NMEP
  • Reaction Mix: In a Schlenk tube, dissolve:

    • PEG-MacroCTA: 0.2 mmol[1]

    • NMEP Monomer: 20 mmol (Target DP = 100)

    • AIBN: 0.04 mmol (Ratio CTA:Initiator = 5:1)[1]

    • Solvent: 1,4-Dioxane (4 mL, ~20-30 wt% monomer)

  • Degassing: Seal the tube and purge with Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles) to remove oxygen. Critical: Oxygen is the primary cause of reaction failure in RAFT.

  • Polymerization: Immerse in an oil bath at 70°C for 12–24 hours.

    • Monitoring: Take aliquots for 1H-NMR to calculate conversion (compare vinyl protons ~5.5/6.1 ppm to polymer backbone).[1] Stop at ~80% conversion to avoid "dead" chains.

  • Quenching: Cool to 0°C and expose to air.

  • Purification: Precipitate the polymer into an excess of cold diethyl ether/hexane (1:1). Re-dissolve in THF and re-precipitate twice.

  • Drying: Vacuum dry at 40°C overnight. Product: PEG-b-PNMEP .

Phase 3: Self-Assembly into Nanoparticles[1]
  • Dissolution: Dissolve 20 mg of PEG-b-PNMEP in 2 mL of THF (or DMSO).

  • Solvent Switch: Add this solution dropwise into 10 mL of rapidly stirring DI water (1000 rpm) via a syringe pump (rate: 2 mL/h).

    • Mechanism:[1][2] As water content increases, the hydrophobic PNMEP block collapses, forming the micelle core.

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa). Dialyze against DI water for 24h (change water 3x) to remove organic solvent.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove large aggregates.[1]

Pathway B: Synthesis of Crosslinked PNMEP Nanogels

This protocol uses Precipitation Polymerization to create robust, hydrogel-like nanoparticles.[1]

Protocol Steps
  • Reaction Medium: Prepare a mixture of Water/Methanol (80:20 v/v).

    • Note: Methanol acts as a cosolvent to solubilize the monomer but precipitate the growing polymer chain, controlling particle size.

  • Monomer Mix: In a round-bottom flask, dissolve:

    • NMEP Monomer: 2.0 g[1]

    • Crosslinker (MBA): 60 mg (3 wt% relative to monomer).[1]

    • Surfactant (Optional): SDS (10 mg) can be added to reduce particle size (<100 nm).[1] For surfactant-free (size ~200-300 nm), omit SDS.[1]

  • Initiation: Heat to 70°C under nitrogen stirring (300 rpm). Add KPS (Potassium Persulfate) (40 mg dissolved in 1 mL water).[1]

  • Growth: Stir for 6 hours. The solution will turn from clear to milky white (Tyndall effect).[1]

  • Purification: Dialyze against water for 3 days (MWCO 12-14 kDa) to remove unreacted monomer and surfactant.

  • Collection: Lyophilize to obtain a white powder.

Visualization of Experimental Workflow

G Start Start: NMEP Monomer Purify Purification (Alumina Column) Start->Purify Choice Select Architecture Purify->Choice RAFT RAFT Polymerization (w/ PEG-CTA, 70°C) Choice->RAFT Pathway A PrecipPolym Precipitation Polymerization (Monomer + MBA + KPS) Choice->PrecipPolym Pathway B BlockCopolymer PEG-b-PNMEP Copolymer RAFT->BlockCopolymer SelfAssembly Self-Assembly (Solvent Switch: THF -> H2O) BlockCopolymer->SelfAssembly Micelles Final Product: Core-Shell Micelles SelfAssembly->Micelles Dialysis Dialysis Purification PrecipPolym->Dialysis Nanogels Final Product: Crosslinked Nanogels Dialysis->Nanogels

Caption: Workflow for synthesizing NMEP nanoparticles via RAFT (Micelles) or Precipitation Polymerization (Nanogels).

Characterization & Quality Control

TechniqueMetricAcceptance Criteria (Micelles)Acceptance Criteria (Nanogels)
1H-NMR (DMSO-d6) Chemical StructureDisappearance of vinyl peaks (5.5, 6.1 ppm).[1] Presence of PEG (3.6 ppm) and Pyrrolidone (2.0-3.5 ppm).[1]Broad peaks indicating crosslinking; absence of monomer vinyls.[1]
DLS (Dynamic Light Scattering) Hydrodynamic Diameter (

)
30 – 150 nm (PDI < 0.[1]2)100 – 300 nm (PDI < 0.[1]1)
TEM (Transmission Electron Microscopy) MorphologySpherical, core-shell contrast (using phosphotungstic acid stain).[1]Spherical, solid density.[1]
GPC (Gel Permeation Chromatography) Molecular Weight

matches target;

< 1.[1]2.
N/A (Insoluble/Crosslinked).

Expert Insights & Troubleshooting

  • The "Pink" Polymer Issue: If using CPDB (RAFT agent), the resulting polymer will be pink. This is normal. To remove the color (and the thiocarbonylthio group) for biological assays, treat the polymer with AIBN (20 eq relative to CTA) in refluxing dioxane for 2 hours (aminolysis/radical induced cleavage).

  • Solubility Check: Pure PNMEP is generally hydrophilic.[1][2] If your micelles fall apart (i.e., no Tyndall effect), the PNMEP block may not be hydrophobic enough at room temperature.

    • Solution: Copolymerize NMEP with a small amount (10-20%) of a hydrophobic monomer like Butyl Methacrylate (BMA) to stabilize the core.[1]

  • Storage: Store lyophilized nanoparticles at -20°C. Re-suspend in PBS immediately before use.

References

  • Preparation of GSH-depleting SS-Py@Ce6 nanoparticles and GSH-nondepleting Py@Ce6 nanoparticles. (2022). Royal Society of Chemistry.[1] Link

  • Atom Transfer Radical Polymerization of Pyrrole-Bearing Methacrylate. (2020). MDPI Polymers. Link[1]

  • Reversible hierarchical structure induced by solvation and temperature modulation in an ionic liquid-based random bottlebrush copolymer. (2016). Polymer Chemistry. Link

  • PubChem Compound Summary: 2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate. National Center for Biotechnology Information.[1] Link[1]

Sources

Troubleshooting & Optimization

purification of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate monomer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (OPE-MA). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-tested advice. This document is designed to help you navigate the common challenges associated with purifying this monomer, ensuring you achieve the high purity required for your research and development applications.

Introduction: The Challenge of OPE-MA Purity

This compound, a methacrylate monomer, is susceptible to several issues that can compromise its purity and performance. The primary challenges are premature polymerization and hydrolysis. Impurities can arise from the synthesis process, degradation during storage, or the presence of stabilizers. Achieving high purity (>98-99%) is critical as even trace impurities can significantly affect downstream polymerization kinetics and the properties of the final polymer.

This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the purification of OPE-MA.

Problem 1: My monomer is polymerizing during distillation.

Potential Causes:

  • Excessive Temperature: Methacrylate monomers are highly susceptible to thermal polymerization.[1][2] Distilling at atmospheric pressure requires high temperatures that can easily initiate polymerization.

  • Absence of Inhibitor: The vapor phase in the distillation apparatus is not protected by the non-volatile inhibitor in the distillation pot. Monomer vapor can polymerize on the surfaces of the condenser and column.[3]

  • Presence of Oxygen: While counterintuitive for some radical reactions, oxygen can form peroxides that, upon heating, can initiate radical polymerization. The purification should be conducted under an inert atmosphere.

  • Contaminated Glassware: Traces of initiators or reactive impurities on glassware can trigger polymerization.

Recommended Solutions:

  • Utilize Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure.[3][4] This lowers the boiling point of the monomer, significantly reducing the risk of thermal polymerization.

  • Add a Vapor-Phase Inhibitor: Introduce a polymerization inhibitor that has some volatility or can otherwise protect the vapor phase. Adding copper turnings or rings to the distillation column and condenser is a common practice that effectively inhibits polymerization in the vapor phase.[3]

  • Maintain an Inert Atmosphere: Purge the entire distillation apparatus with an inert gas like nitrogen or argon before heating and maintain a gentle positive pressure throughout the process.

  • Ensure Cleanliness: Thoroughly clean and dry all glassware. A final rinse with a solvent like acetone, followed by oven-drying, is recommended.

Problem 2: The purified monomer is discolored (yellow/brown).

Potential Causes:

  • Inhibitor By-products: Commercial OPE-MA is often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ).[5][6] During heating or improper storage, these phenolic inhibitors can oxidize to form colored quinone-type compounds.[7]

  • Thermal Degradation: Even without full polymerization, excessive heat can cause partial degradation of the monomer, leading to colored impurities.

  • Contamination from Starting Materials: Impurities from the initial synthesis may be colored and carry through the purification if the chosen method is not effective at removing them.

Recommended Solutions:

  • Remove the Inhibitor Pre-Distillation: Before distillation, pass the crude monomer through a column of basic alumina. This effectively removes acidic phenolic inhibitors like MEHQ.[8]

  • Use Column Chromatography: For high-purity, colorless product, column chromatography on silica gel is an excellent option. It can separate the monomer from both colored impurities and the inhibitor.[9]

  • Optimize Distillation Conditions: Ensure the vacuum is stable and the heating mantle temperature is only as high as necessary to maintain a steady distillation rate. Avoid prolonged exposure to high temperatures.

Problem 3: The purity of my monomer is low after purification, as confirmed by GC/HPLC.

Potential Causes:

  • Ineffective Purification Method: The chosen method may not be suitable for the specific impurities present. For example, simple distillation may not separate impurities with boiling points close to that of the monomer.

  • Hydrolysis: The ester linkage in OPE-MA can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions (e.g., during an aqueous wash to remove inhibitor) or residual water at high temperatures.[10] This would lead to the formation of methacrylic acid and 2-(1-(2-hydroxyethyl)pyrrolidin-2-one).

  • Incomplete Separation during Chromatography: In column chromatography, poor separation can result from using the wrong solvent system, overloading the column, or improper packing.

Recommended Solutions:

  • Select the Right Method: Use the decision tree below to select the most appropriate purification strategy based on your starting material and purity requirements.

  • Avoid Aqueous Washes: While washing with a dilute base is a common method to remove inhibitors, it carries a high risk of hydrolysis for this monomer. The alumina column method is strongly preferred.

  • Optimize Chromatography:

    • Perform small-scale trials to determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Ensure the column is packed correctly to avoid channeling.

    • Do not overload the column; a general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Analytical Verification: Always use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.[11][12]

Purification Method Decision Workflow

This diagram will help you choose the best purification strategy.

PurificationDecisionTree A Start: Crude OPE-MA Monomer B Is the monomer stabilized with a phenolic inhibitor (e.g., MEHQ)? A->B C Pass through Basic Alumina Column B->C Yes E What is the required purity? B->E No D Inhibitor-free Monomer C->D D->E F Standard Purity (>98%) E->F Standard G High Purity (>99.5%, Colorless) E->G High H Vacuum Distillation F->H I Column Chromatography (Silica Gel) G->I J Purified Product H->J I->J K Add fresh inhibitor for storage J->K L Store at 2-8°C under inert atmosphere K->L

Caption: Decision tree for selecting a purification method for OPE-MA.

Frequently Asked Questions (FAQs)

Q1: How should I store purified this compound? After purification, the monomer is free of inhibitor and highly prone to polymerization. For storage, you must add a fresh amount of a suitable inhibitor (e.g., MEHQ at 100-200 ppm). Store the inhibited monomer in a tightly sealed container, under an inert atmosphere (N₂ or Ar), and refrigerated at 2-8°C.[6][13] Avoid exposure to light and heat.[14]

Q2: Can I use the monomer directly from the supplier without purification? This depends entirely on your application. For many standard polymerizations, the monomer can be used as received. However, for controlled/living polymerization techniques (e.g., ATRP, RAFT), the presence of the inhibitor will interfere with the reaction kinetics. For applications requiring high optical clarity or specific mechanical properties, removing synthesis by-products and inhibitor degradation products is often necessary.

Q3: What are the best analytical methods to check the purity of OPE-MA? A combination of techniques provides the most complete picture:

Analytical Technique Information Provided Reference
Gas Chromatography (GC) Quantifies volatile impurities and determines overall purity percentage. [12][15]
HPLC Quantifies non-volatile impurities, residual inhibitor, and oligomers. [11]
¹H NMR Spectroscopy Confirms the chemical structure and can detect and identify structural impurities. [16]

| FTIR Spectroscopy | Confirms the presence of key functional groups (ester C=O, C=C, lactam C=O). |[17] |

Q4: My monomer has a slight acidic smell. What does this mean? An acidic smell likely indicates some degree of hydrolysis, which produces methacrylic acid. This can happen during prolonged or improper storage, especially if moisture is present. The presence of methacrylic acid can significantly impact polymerization and should be removed by passing the monomer through a basic alumina column or by vacuum distillation.

Detailed Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol is designed to efficiently remove acidic polymerization inhibitors like MEHQ.

  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of monomer to be purified.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Fill the column with basic alumina (Activity Grade I). A general rule is to use approximately 10-15g of alumina per 100g of monomer.

    • Tap the column gently to ensure even packing. Add another thin layer of sand on top of the alumina bed.

  • Purification:

    • Mount the column securely over a clean, dry receiving flask.

    • Gently pour the crude OPE-MA monomer directly onto the top layer of sand.

    • Allow the monomer to percolate through the alumina bed under gravity. Do not apply pressure unless the flow is exceptionally slow.

    • Collect the purified, inhibitor-free monomer in the receiving flask.

  • Post-Purification:

    • The collected monomer is now highly active. It should be used immediately for polymerization or stabilized with a fresh inhibitor for storage as described in the FAQs.

AluminaColumnWorkflow cluster_prep 1. Preparation cluster_purify 2. Purification cluster_post 3. Handling A Select Column B Pack Glass Wool A->B C Add Sand Layer B->C D Add Basic Alumina C->D E Top with Sand D->E F Load Crude Monomer G Elute under Gravity F->G H Collect Purified Monomer G->H I Use Immediately OR Add Fresh Inhibitor J Store Appropriately I->J

Caption: Workflow for removing inhibitor using a basic alumina column.

Protocol 2: Purification by Vacuum Distillation

This protocol is for achieving high purity by separating the monomer from non-volatile impurities. Prerequisite: Remove the inhibitor using Protocol 1 first.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize travel distance for the vapor.

    • Place a few copper turnings or rings in the distillation flask and in the condenser to act as a vapor-phase polymerization inhibitor.[3]

    • Use a magnetic stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between. Ensure all joints are properly sealed with vacuum grease.

  • Distillation Procedure:

    • Charge the distillation flask with the inhibitor-free OPE-MA (do not fill more than 2/3 full).

    • Begin stirring and slowly apply vacuum to the system.

    • Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a temperature controller.

    • Discard the first few drops of distillate (the forerun), which may contain volatile impurities.

    • Collect the main fraction in a clean receiving flask. Monitor the boiling point and stop the distillation when the temperature rises or begins to fluctuate, or when only a small amount of residue remains in the distillation flask.

  • Shutdown and Storage:

    • Remove the heating mantle and allow the system to cool completely before releasing the vacuum. Releasing the vacuum while the system is hot can create an explosion hazard.

    • Once at room temperature, slowly release the vacuum by introducing an inert gas.

    • The purified monomer in the receiving flask is highly active. Immediately add a fresh inhibitor (e.g., MEHQ) and transfer to a suitable container for refrigerated storage under an inert atmosphere.

References

  • Song, J., Lou, K., Li, X., Wu, X., & Feng, R. (2003). 2-(2-Oxopyrrolidin-1-yl)butyramide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Various Authors. (2016). How do you distill methacrylic acid containing MEHQ as inhibitor? ResearchGate. Available at: [Link]

  • Google Patents. (2011). Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography. CN102175799B.
  • Kenda, B., & Lallemand, B. (2006). Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues. US7122682B2.
  • Google Patents. (2020). A method and system for recovering waste acrylic to prepare MMA monomer. CN111662175A.
  • Wang, Z., et al. (2022). Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. MDPI. Available at: [Link]

  • Nascimento, K. S., et al. (2023). Monolithic Columns for the Isolation of Lectin: Principles, Advances and Prospects. ACS Omega. Available at: [Link]

  • Pearson, J. L., et al. (2014). 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate. ResearchGate. Available at: [Link]

  • Fleischer, H., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. Available at: [Link]

  • Pearson, J. L., et al. (2014). 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Available at: [Link]

  • Svec, F. (2010). Methacrylate Polymer Monoliths for Separation Applications. PMC - NIH. Available at: [Link]

  • MMA Chemicals. (2025). Why Methyl Methacrylate Monomer Purity Matters for Product Success. Available at: [Link]

  • Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Methacrylate-based chromatographic media. Available at: [Link]

  • Kishi, K., et al. (2012). Recrystallization of Water in Non-Water-Soluble (Meth)Acrylate Polymers Is Not Rare and Is Not Devitrification. ACS Publications. Available at: [Link]

  • Google Patents. (2007). Unit and process for purification of crude methyl methacrylate. EP1787979A1.
  • Shimadzu Corporation. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. Available at: [Link]

  • Kishi, K., et al. (2012). Recrystallization of water in non-water-soluble (meth)acrylate polymers is not rare and is not devitrification. PubMed. Available at: [Link]

  • Al-Bayati, M. F. J., et al. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. SciRP.org. Available at: [Link]

  • Davis, K., et al. (n.d.). Atom-transfer radical polymerization of methyl methacrylate (MMA) using CuSCN as the catalyst. Wiley Online Library. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Available at: [Link]

  • Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Royal Society of Chemistry. Available at: [Link]

  • Formlabs. (n.d.). Safety Data Sheet. Available at: [Link]

  • Makevale. (2024). Are polymerisation inhibitors causing product failure? Available at: [Link]

  • THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. (2012). ProQuest. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bis[oxy(methyl-2,1-ethanediyl)] ester. Available at: [Link]

  • Dolynchuk, O., et al. (2022). The Solution Properties of Polymethacrylate Molecular Brushes with Oligo(ethylene glycol) and Oligo(propylene glycol) Side Chains. MDPI. Available at: [Link]

  • Nurumbetov, G., et al. (2016). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. NIH. Available at: [Link]

Sources

Technical Support Center: Strengthening Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Mechanical Property Optimization Assigned Specialist: Senior Application Scientist, Materials Division

Executive Summary

You are working with Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate) , frequently abbreviated in literature as PNMP or NMEP . This polymer is a structural hybrid: it possesses the biocompatibility and hydrophilicity of Polyvinylpyrrolidone (PVP) but utilizes a methacrylate backbone for enhanced hydrolytic stability.

The Core Challenge: Like many hydrophilic methacrylate hydrogels, pure PNMP networks often suffer from low fracture toughness (


) and brittleness due to a lack of efficient energy dissipation mechanisms. When stress is applied, the covalently crosslinked network concentrates stress at the shortest chains, causing catastrophic failure.

This guide provides three validated troubleshooting workflows to transition your hydrogel from a brittle solid to a tough, load-bearing material.

Module 1: The "Soft Gel" Phenomenon (Basic Synthesis)

User Report: "My hydrogel forms, but it is mechanically weak, mushy, or breaks under its own weight during demolding."

Root Cause Analysis

For methacrylate-based systems like PNMP, this issue is rarely about the polymer chemistry itself but rather the polymerization environment .

  • Oxygen Inhibition: Oxygen reacts with radical species to form stable peroxy radicals, terminating chain growth and leaving a "sticky," under-cured surface or bulk.

  • Inefficient Crosslinking: The hydrodynamic radius of the PNMP monomer is larger than standard acrylamide; steric hindrance can prevent efficient incorporation of small crosslinkers like MBA (N,N'-methylenebisacrylamide).

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Degassing Mandatory: Purge precursor solution with

or Argon for min. 15 mins.
Displaces dissolved

to prevent radical scavenging.
Crosslinker Selection Switch from MBA to EGDMA (Ethylene Glycol Dimethacrylate).EGDMA has a similar methacrylate reactivity ratio to PNMP, ensuring random distribution rather than clustering.
Initiator System Use APS/TEMED (Redox) for room temp or AIBN for thermal (

C).
Redox initiation is more susceptible to

inhibition; thermal initiation often yields more uniform networks.
Visual Workflow: Optimized Synthesis

SynthesisOptimization Start Precursor Solution (PNMP + EGDMA) Degas Degassing (N2 Purge, 15m) Start->Degas Init Add Initiator (AIBN/Thermal) Degas->Init Mold Sealed Mold (Glass/Silicone) Init->Mold Cure Cure at 60°C (12-24 Hours) Mold->Cure Result Homogeneous PNMP Gel Cure->Result

Figure 1: Optimized synthesis workflow to minimize oxygen inhibition and ensure uniform crosslinking.

Module 2: High-Toughness Requirements (Double Network Strategy)

User Report: "The gel handles fine but snaps immediately when stretched or compressed. I need high toughness."

The Solution: Double Network (DN) Architecture

To achieve high toughness, you must introduce a mechanism to dissipate energy.[1][2][3] The Double Network (DN) approach is the gold standard.

  • Network 1 (Rigid/Brittle): A highly crosslinked polyelectrolyte (e.g., PAMPS).

  • Network 2 (Soft/Ductile): Your PNMP (loosely crosslinked).

Mechanism: Upon deformation, the rigid First Network fractures internally (sacrificial bonds), dissipating massive amounts of energy, while the ductile PNMP Second Network holds the material together.[4]

Step-by-Step Protocol: PNMP-Based DN Hydrogel
  • Synthesize First Network (Rigid Skeleton):

    • Monomer: 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) - 1M.

    • Crosslinker: MBA - 4 mol% (High crosslinking density).

    • Cure: UV or Thermal to form a rigid, brittle gel.

  • Swelling (The Critical Step):

    • Immerse the PAMPS gel in the PNMP precursor solution (PNMP monomer + 0.1 mol% EGDMA + Initiator).

    • Note: Allow equilibrium swelling (24-48 hours) until the gel volume increases significantly.

  • Second Polymerization:

    • Polymerize the swollen gel (UV or Thermal).

    • Result: A DN hydrogel where PNMP acts as the ductile matrix.

Expert Insight: Because PNMP is neutral and hydrophilic, it serves as an excellent "Second Network" replacement for Polyacrylamide (PAAm) in classic DN systems, offering better biocompatibility.

Module 3: Nanocomposite Reinforcement (The "One-Pot" Fix)

User Report: "I cannot use the two-step DN method. I need a simpler, one-pot solution for mechanical strength."

The Solution: Laponite or Silica Nanocomposites

The pyrrolidone ring in PNMP is a strong hydrogen bond acceptor. By adding inorganic nanoclays (Laponite XLG) or Silica nanoparticles, you create physical crosslinks that are dynamic.

Mechanism: The "Velcro" Effect

Instead of permanent covalent crosslinks that snap, the PNMP chains adsorb onto the nanoparticle surface. Under stress, these chains detach (dissipating energy) and re-attach (self-healing).[2]

Experimental Formulation Table
ComponentConcentrationFunctionNotes
PNMP Monomer 2.0 - 3.0 MPolymer BackboneHigh concentration is vital for chain entanglement.
Laponite XLG 2 - 4 wt%Physical CrosslinkerMust disperse in water before adding monomer to prevent aggregation.
KPS (Initiator) 0.5 wt%Radical SourcePotassium Persulfate works well with clay surfaces.
TEMED 20

L
CatalystAccelerates cure at room temp.

Critical Troubleshooting:

  • Issue: Solution turns cloudy/precipitates.

  • Fix: The pyrrolidone monomer might be interacting too fast with the clay. Add a retarder (pyrophosphate) or ensure the clay is fully exfoliated (transparent solution) before monomer addition.

Visual Mechanism: Nanocomposite Dissipation

Nanocomposite Rest Rest State: PNMP Chains Adsorbed on Clay Stress Stress Applied Rest->Stress Load Detach Energy Dissipation: Chains Detach from Surface Stress->Detach Yielding Relax Relaxation: Chains Re-adsorb (Self-Healing) Detach->Relax Unload Relax->Rest Equilibrium

Figure 2: Energy dissipation cycle in PNMP-Nanoclay composite hydrogels.

Frequently Asked Questions (FAQ)

Q1: My PNMP gel swells excessively and loses strength in water. How do I stop this? A: This is typical for non-ionic hydrophilic gels.

  • Immediate Fix: Copolymerize with a hydrophobic monomer. Adding 10-20 mol% of Methyl Methacrylate (MMA) or 4-t-butyl-2-hydroxycyclohexylmethacrylate (TBCM) will restrict swelling and significantly increase the modulus (stiffness) via hydrophobic clustering [1].

  • Alternative: Increase the EGDMA crosslinker concentration, though this will reduce stretchability.

Q2: Can I autoclave these hydrogels? A: Generally, yes. PNMP is thermally stable due to the methacrylate backbone. However, if you are using a physical nanocomposite (Module 3), autoclaving may disrupt the clay-polymer interactions. For chemical gels (Module 1 & 2), autoclaving is safe but may induce slight additional crosslinking.

Q3: Why is my Double Network gel opaque? A: Opacity indicates phase separation between the First Network (PAMPS) and Second Network (PNMP).

  • Troubleshoot: Ensure the First Network is not too dense (reduce MBA to 2-3 mol%). If the mesh size of the first network is too small, the PNMP monomer aggregates rather than interpenetrating, causing light-scattering domains.

References

  • Lai, Y. C. (1992). High-strength hydrogels based on N-vinyl pyrrolidinone and 4-t-butyl-2-hydroxycyclohexylmethacrylate.[5][6] Journal of Applied Polymer Science.

  • Gong, J. P. (2010). Why are double network hydrogels so tough? Soft Matter.

  • Haraguchi, K., & Takehisa, T. (2002).[2] Nanocomposite hydrogels: a unique organic–inorganic network structure with extraordinary mechanical, optical, and swelling/de-swelling properties. Advanced Materials.

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.

Sources

Technical Support Center: Synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (commonly referred to as N-(2-Methacryloxyethyl)-2-pyrrolidone). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the synthesis of this functional monomer. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Overview of the Synthesis

The most common and direct route to synthesize this compound involves the esterification of N-(2-hydroxyethyl)-2-pyrrolidone with a suitable methacrylating agent, such as methacryloyl chloride or methacrylic anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Below is a generalized reaction scheme:

Synthesis_Overview cluster_reactants Reactants cluster_products Products N-(2-hydroxyethyl)-2-pyrrolidone N-(2-hydroxyethyl)-2-pyrrolidone Reaction + Base (e.g., Triethylamine) N-(2-hydroxyethyl)-2-pyrrolidone->Reaction Methacrylating_Agent Methacrylating Agent (Methacryloyl Chloride or Methacrylic Anhydride) Methacrylating_Agent->Reaction Target_Monomer 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate Byproduct Byproduct (HCl or Methacrylic Acid) Reaction->Target_Monomer Reaction->Byproduct

Caption: General synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my target monomer, or in some cases, no product at all. What are the likely causes?

Answer: Low or no yield in this esterification reaction can often be attributed to several factors. Let's break them down:

  • Purity of Starting Materials: The purity of your N-(2-hydroxyethyl)-2-pyrrolidone is critical. Commercial sources may contain impurities from its synthesis, such as 2-aminoethanol or γ-butyrolactone[1]. These impurities can competitively react with your methacrylating agent, consuming it and reducing the yield of your desired product.

    • Troubleshooting:

      • Verify the purity of your N-(2-hydroxyethyl)-2-pyrrolidone using techniques like GC-MS or NMR before use.

      • If impurities are detected, consider purification by distillation.

  • Inactive Methacrylating Agent: Methacryloyl chloride and methacrylic anhydride are susceptible to hydrolysis, especially if exposed to atmospheric moisture. This hydrolysis converts them to methacrylic acid, which is less reactive under these conditions.

    • Troubleshooting:

      • Use freshly opened or distilled methacryloyl chloride/methacrylic anhydride for the best results.

      • Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Inadequate Base: The choice and amount of base are crucial. The base neutralizes the HCl or methacrylic acid byproduct, driving the reaction forward. If the base is insufficient or not strong enough, the reaction equilibrium will not favor product formation.

    • Troubleshooting:

      • Use a non-nucleophilic tertiary amine base like triethylamine.

      • Ensure you are using at least a stoichiometric equivalent of the base relative to the methacrylating agent. An excess of the base is often recommended to ensure complete neutralization[2].

FAQ 2: The Reaction Mixture Turned into a Solid Gel/Viscous Mass

Question: During the reaction or workup, my entire reaction mixture solidified into a gel-like substance. What happened, and can I salvage my product?

Answer: This is a classic sign of uncontrolled polymerization of your methacrylate product. Methacrylate monomers are highly prone to free-radical polymerization, which can be initiated by heat, light, or trace impurities.

Polymerization_Side_Reaction Monomer 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate Polymer Poly[2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate] Monomer->Polymer Uncontrolled Polymerization Initiator Initiator (Heat, Light, Impurities) Initiator->Monomer Initiates

Caption: Unwanted polymerization side reaction.

  • Causality: The double bond in the methacrylate group is susceptible to radical attack. Once initiated, a chain reaction occurs, rapidly converting the liquid monomer into a solid polymer.

  • Troubleshooting & Prevention:

    • Use of Inhibitors: It is crucial to add a radical inhibitor to the reaction mixture. Common inhibitors include hydroquinone (HQ) or its monomethyl ether (MEHQ). These compounds scavenge free radicals, preventing the initiation of polymerization.

    • Temperature Control: Perform the reaction at low temperatures. The esterification with methacryloyl chloride is often carried out at 0°C to control its reactivity and minimize polymerization[2].

    • Light Protection: Protect the reaction from light by covering the reaction vessel with aluminum foil.

    • Oxygen's Role: While often excluded, a small amount of oxygen can actually help inhibit polymerization in the presence of phenolic inhibitors. Therefore, a gentle stream of air or performing the reaction under an air atmosphere (if compatible with other reagents) can be beneficial.

  • Salvaging the Product: Unfortunately, once the product has polymerized, it is generally not possible to reverse the process and recover the monomer. The focus should be on preventing this side reaction in future attempts.

FAQ 3: My Final Product is Contaminated with Methacrylic Acid

Question: After purification, NMR analysis of my product shows a significant amount of methacrylic acid. How did this happen and how can I remove it?

Answer: The presence of methacrylic acid is a common issue and can arise from two main sources:

  • Hydrolysis of the Acylating Agent: If methacryloyl chloride or methacrylic anhydride is exposed to water before or during the reaction, it will hydrolyze to methacrylic acid.

  • Hydrolysis of the Ester Product: The product ester can hydrolyze back to N-(2-hydroxyethyl)-2-pyrrolidone and methacrylic acid, especially during aqueous workup if the pH is not carefully controlled.

  • Troubleshooting & Purification:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the acylating agent.

    • Workup Procedure: During the workup, wash the organic layer with a mild base solution, such as a saturated aqueous solution of sodium bicarbonate, to remove any unreacted methacrylic acid. Be cautious not to use a strong base, as this could promote the hydrolysis of your ester product.

    • Purification: If methacrylic acid remains after the initial workup, it can often be removed by column chromatography on silica gel.

FAQ 4: I see an unexpected byproduct related to the pyrrolidone ring.

Question: My analytical data suggests the presence of byproducts that are not related to the methacrylate portion of the molecule. What could these be?

Answer: Side reactions involving the N-(2-hydroxyethyl)-2-pyrrolidone starting material or the pyrrolidone ring in the product are possible, though generally less common than polymerization or hydrolysis of the ester.

  • Lactam Ring Opening: Under harsh acidic or basic conditions, the lactam ring of the pyrrolidone can undergo hydrolysis to form 4-(2-(methacryloyloxy)ethylamino)butanoic acid. This is more likely to occur if the reaction is run at high temperatures for extended periods or during a workup with strong acids or bases.

    • Prevention: Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully during workup.

  • Impurities from the Starting Material: As mentioned in FAQ 1, impurities in the N-(2-hydroxyethyl)-2-pyrrolidone can lead to byproducts. For example, if 2-aminoethanol is present, it will react with the methacrylating agent to form 2-aminoethyl methacrylate.

    • Prevention: Ensure the purity of your starting materials.

III. Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of this compound using methacryloyl chloride.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
N-(2-hydroxyethyl)-2-pyrrolidone129.161.14310.0 g0.077
Methacryloyl chloride104.531.078.9 g (8.3 mL)0.085
Triethylamine101.190.7268.6 g (11.8 mL)0.085
MEHQ (inhibitor)124.14-50 mg-
Dichloromethane (DCM), anhydrous--100 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)-2-pyrrolidone (10.0 g, 0.077 mol), triethylamine (8.6 g, 0.085 mol), and MEHQ (50 mg) dissolved in anhydrous dichloromethane (100 mL).

  • Cool the flask to 0°C in an ice bath.

  • Add methacryloyl chloride (8.9 g, 0.085 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

IV. References

  • Google Patents. (2002). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. EP1375481A1. Retrieved from

  • Polymers. (2021). Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Biomedical Applications: 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate vs. HEMA

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomaterials, the selection of monomers for hydrogel synthesis is a critical decision that dictates the ultimate performance of the end product in applications ranging from drug delivery to tissue engineering. For decades, 2-hydroxyethyl methacrylate (HEMA) has been a cornerstone in the field, valued for its biocompatibility and tunable properties. However, the pursuit of advanced functionalities has led researchers to explore alternatives that offer unique advantages. This guide provides a comprehensive comparison between the well-established HEMA and a promising alternative, 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, also known as N-(2-methacryloyloxyethyl)-2-pyrrolidone (NMEP). We will delve into their chemical structures, resultant polymer properties, and provide experimental protocols for their characterization, offering a data-driven perspective for researchers, scientists, and drug development professionals.

At a Glance: Chemical Structures and Intrinsic Properties

The fundamental differences in the performance of hydrogels derived from HEMA and NMEP stem from their distinct chemical structures.

2-Hydroxyethyl Methacrylate (HEMA): A simple methacrylate monomer featuring a primary hydroxyl group. This hydroxyl moiety is the key to its hydrophilicity, enabling poly(HEMA) (pHEMA) to absorb significant amounts of water and form a soft, pliable hydrogel.[1][2]

This compound (NMEP): This monomer also possesses a methacrylate backbone for polymerization, but its pendant group is a pyrrolidinone ring connected via an ethyl linker. The lactam group in the pyrrolidinone ring imparts a high degree of polarity and hydrophilicity.[1][3]

PropertyThis compound (NMEP)2-Hydroxyethyl Methacrylate (HEMA)
Synonyms N-(2-methacryloyloxyethyl)-2-pyrrolidoneHEMA, Glycol methacrylate
Molecular Formula C₁₀H₁₅NO₃C₆H₁₀O₃
Molecular Weight 197.23 g/mol 130.14 g/mol
Key Functional Group Pyrrolidinone RingHydroxyl Group

Performance Deep Dive: A Comparative Analysis of Hydrogel Properties

The choice between NMEP and HEMA will ultimately depend on the specific requirements of the intended application. Here, we compare the key performance indicators of hydrogels synthesized from these monomers.

Hydrophilicity and Water Absorption

The equilibrium water content (EWC) is a critical parameter for hydrogels, influencing nutrient transport, drug loading and release, and biocompatibility.

  • pHEMA: Hydrogels derived from HEMA typically exhibit an EWC in the range of 20-80% by volume, which can be tuned by adjusting the crosslinker concentration.[1]

Mechanical Properties

The mechanical integrity of a hydrogel is paramount for its handling, stability, and function, especially in load-bearing applications.

  • pHEMA: In a hydrated state, pHEMA hydrogels are generally soft and flexible, but can be brittle.[1] Their mechanical properties are highly dependent on the water content and crosslinking density. The tensile strength of pure pHEMA hydrogels is typically in the range of 0.4–1.8 MPa.[1]

  • Poly(NMEP): While specific mechanical testing data for crosslinked poly(NMEP) hydrogels is scarce, studies on hydrogels made from the structurally similar N-vinylpyrrolidone (PVP) indicate that they often suffer from poor mechanical properties when used as a homopolymer.[5][6] To enhance their mechanical strength, PVP and its derivatives are often copolymerized with other monomers.[6] Therefore, it is anticipated that poly(NMEP) hydrogels may exhibit lower mechanical strength compared to pHEMA hydrogels and may require copolymerization or the incorporation of reinforcing agents for mechanically demanding applications.

Biocompatibility

Both HEMA and pyrrolidinone-containing polymers have a long history of use in biomedical applications, demonstrating good biocompatibility.

  • pHEMA: pHEMA is widely considered to be a biocompatible material, exhibiting low thrombogenicity and cytotoxicity.[1] It has been successfully used in a variety of medical devices, including contact lenses and drug delivery systems.[1][7]

  • Poly(NMEP): The pyrrolidinone moiety is a key component of poly(N-vinylpyrrolidone) (PVP), a polymer with a long-standing reputation for being biocompatible and chemically inert.[8] PVP-based hydrogels have been shown to be non-toxic and are used in various medical applications, including wound dressings.[9][10] It is therefore highly probable that poly(NMEP) will also exhibit excellent biocompatibility.

Thermoresponsive Behavior

A key differentiator for poly(NMEP) is its thermoresponsive nature.

  • pHEMA: pHEMA hydrogels are generally not considered thermoresponsive.

  • Poly(NMEP): High molecular weight poly(NMEP) exhibits a lower critical solution temperature (LCST) of approximately 55°C in aqueous solutions.[11] This means that the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is raised above its LCST. This property is highly desirable for creating "smart" hydrogels for applications such as on-demand drug delivery and cell sheet engineering.

Experimental Section: Protocols for Synthesis and Characterization

To facilitate a direct comparison, we provide standardized protocols for the synthesis and characterization of hydrogels from both NMEP and HEMA.

Synthesis of Crosslinked Hydrogels

This protocol describes a typical free-radical polymerization method to synthesize hydrogel discs.

G cluster_0 Monomer Preparation Monomer Monomer (HEMA or NMEP) Mix Mix & Degas Monomer->Mix Crosslinker Crosslinker (e.g., EGDMA) Crosslinker->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Ethanol/Water) Solvent->Mix Mold Inject into Mold Mix->Mold Polymerize Polymerize (e.g., 70°C, 24h) Mold->Polymerize Swell Swell in DI Water Polymerize->Swell Hydrogel Hydrogel Disc Swell->Hydrogel

Figure 1: General workflow for hydrogel synthesis.

Materials:

  • Monomer: HEMA or NMEP

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Ethanol/Deionized water mixture (e.g., 1:1 v/v)

  • Glass plates and silicone spacer to create a mold

Procedure:

  • Prepare a monomer solution containing the desired molar ratio of monomer, crosslinker (e.g., 1 mol% relative to the monomer), and initiator (e.g., 0.5 mol% relative to the monomer) in the solvent.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Carefully inject the solution between two glass plates separated by a silicone spacer of a defined thickness.

  • Place the mold in an oven at a temperature suitable for the initiator's decomposition (e.g., 70°C for AIBN) for 24 hours to ensure complete polymerization.

  • After polymerization, carefully disassemble the mold and remove the hydrogel sheet.

  • Cut hydrogel discs of a specific diameter for characterization.

  • Immerse the discs in deionized water, changing the water periodically for several days to remove any unreacted monomers and to allow the hydrogel to reach its equilibrium swollen state.

Characterization of Hydrogel Properties

G Start Equilibrium Swollen Hydrogel Disc Weigh_Swollen Record Swollen Weight (Ws) Start->Weigh_Swollen Dry Dry to Constant Weight (e.g., Vacuum Oven) Weigh_Swollen->Dry Weigh_Dry Record Dry Weight (Wd) Dry->Weigh_Dry Calculate Calculate EWC (%) = ((Ws - Wd) / Ws) * 100 Weigh_Dry->Calculate G cluster_0 Sample Preparation cluster_1 Testing cluster_2 Data Analysis Sample Dumbbell-shaped Hydrogel Sample Mount Mount in Tensile Tester Sample->Mount Pull Apply Uniaxial Tensile Force Mount->Pull Record Record Stress-Strain Data Pull->Record Plot Plot Stress vs. Strain Curve Record->Plot Determine Determine: - Tensile Strength - Young's Modulus - Elongation at Break Plot->Determine

Figure 3: Workflow for tensile testing.

Procedure:

  • Prepare dumbbell-shaped hydrogel samples from the swollen hydrogel sheet according to a standard such as ASTM D638.

  • Mount the sample in a universal testing machine equipped with grips suitable for soft materials.

  • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

  • Record the stress-strain data throughout the test.

  • From the stress-strain curve, determine the tensile strength (the maximum stress before fracture), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.

G cluster_0 Preparation Cells Seed Cells in a 96-well Plate Incubate_Cells Incubate Cells with Hydrogel Extracts Cells->Incubate_Cells Extract Prepare Hydrogel Extracts (ISO 10993-5) Extract->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to Form Formazan Crystals Add_MTT->Incubate_MTT Solubilize Solubilize Crystals Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability (%) Measure->Analyze

Figure 4: Workflow for MTT cytotoxicity assay.

Procedure (Following ISO 10993-5 guidelines):

  • Prepare extracts of the sterilized hydrogel samples by incubating them in cell culture medium for a specified period (e.g., 24 hours at 37°C). [12]2. Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the hydrogel extracts and control media.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage relative to the control cells. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect. [13]

Conclusion: Selecting the Right Monomer for the Job

Both HEMA and this compound (NMEP) are valuable monomers for the fabrication of hydrogels for biomedical applications. The choice between them should be guided by a thorough understanding of their respective strengths and weaknesses in the context of the desired application.

  • HEMA remains an excellent choice for applications where well-characterized, biocompatible hydrogels with moderate water content and tunable mechanical properties are required. Its long history of safe use in medical devices provides a strong foundation for regulatory approval.

  • NMEP emerges as a compelling alternative for applications that can benefit from its unique properties. Its anticipated high water-absorbing capacity makes it a strong candidate for superabsorbent hydrogels and scaffolds for soft tissue engineering. Furthermore, its thermoresponsive nature opens up exciting possibilities for the development of "smart" materials for controlled drug delivery and other advanced applications. While more research is needed to fully characterize the mechanical properties of crosslinked poly(NMEP) hydrogels, its inherent biocompatibility, rooted in the well-established safety of the pyrrolidinone moiety, makes it a highly promising building block for the next generation of biomedical materials.

Ultimately, the in-depth technical understanding and supporting experimental data provided in this guide should empower researchers and drug development professionals to make an informed decision in selecting the optimal monomer to advance their specific research and development goals.

References

  • A. S. Al-Haddad, M. A. Al-Nafa, and A. A. Al-Azzawi, "Poly(2-Hydroxyethyl Methacrylate)
  • Q. Zhang, et al., "Facile Synthesis and Thermoresponsive Behaviors of a Well-Defined Pyrrolidone Based Hydrophilic Polymer," Macromolecules, 2013.
  • S. Armes, et al., "Poly(N-2-(methacryloyloxy)ethyl pyrrolidone)-poly(benzyl methacrylate)
  • S. Armes, et al., "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers," Macromolecules, 2017.
  • A. S. Hoffman, "Hydrogels for biomedical applications," Advanced Drug Delivery Reviews, 2012.
  • S. H. Kim, et al., "Biocompatible, Injectable, and Self-Healing Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose Hydrogel for Drug Release," ACS Omega, 2020.
  • M. Massella, et al.
  • S. V. Oleinik, et al., "Synthesis and physico-chemical properties of poly(N-vinyl pyrrolidone)-based hydrogels with titania nanoparticles," Journal of Sol-Gel Science and Technology, 2019.
  • M. A. Alfaro-Arcos, et al., "Lyophilized Polyvinylpyrrolidone Hydrogel for Culture of Human Oral Mucosa Stem Cells," Polymers, 2022.
  • S. K. Swain, et al., "PVP-based hydrogels: Synthesis, properties and applications," Journal of the Indian Chemical Society, 2016.
  • A. S. Al-Haddad, et al., "(PDF) Morphology and Emulsification of Poly( N -2-(methacryloyloxy) ethyl pyrrolidone)- b -poly(benzyl methacrylate)
  • S. Armes, et al., "Poly(N-2-(methacryloyloxy)ethyl pyrrolidone)-poly(benzyl methacrylate) diblock copolymer nano-objects via RAFT alcoholic dispersion polymerisation in ethanol," White Rose Research Online, 2016.
  • Y. M. Lee, et al., "Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors," ACS Omega, 2022.
  • F. Ganji and E. V. Farahani, "pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release," Brazilian Journal of Chemical Engineering, 2009.
  • A. B. M. S. Rahman, et al., "Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests," Trends in Sciences, 2022.
  • J. M. Zuidema, et al., "Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus," Tissue Engineering Part B: Reviews, 2014.
  • Nelson Labs, "Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices," Nelson Labs, 2025.
  • XCellR8, "ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity," XCellR8, N.D.
  • eScholarship.org, "Equilibrium water and solute uptake in silicone hydrogels," eScholarship.org, 2015.
  • A. M. Abdel-Mottaleb, et al., "Properties of Water Bound in Hydrogels," Molecules, 2020.
  • V. Thanusha and V. Koul, "Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study," Biomedical Physics & Engineering Express, 2021.
  • J. M. Zuidema, et al.
  • S. Armes, et al., "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers," Macromolecules, 2017.
  • ResearchGate, "Standard sample dimensions for hydrogel compression and Tensile testing?
  • Hydrogel Design, "Swelling," Hydrogel Design, N.D.
  • XCellR8, "ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity," XCellR8, N.D.
  • MIT DSpace, "Physics and Engineering of Moisture-Capturing Hydrogels for Water and He
  • MDPI, "ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applic
  • Ataman Kimya, "2-HYDROXYETHYL METHACRYLATE (HEMA)

Sources

Validation of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate Synthesis via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Polymer Chemists, Drug Delivery Researchers, and Process Development Scientists.

Executive Summary

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (often abbreviated as PyEMA or N-(2-methacryloyloxyethyl)pyrrolidone ) represents a critical step in developing biocompatible hydrogels and drug delivery vectors. While FTIR and HPLC provide rapid screening, they often fail to detect subtle structural defects or specific impurities like residual N-(2-hydroxyethyl)pyrrolidone (HEP) with high quantitative accuracy.

This guide establishes Proton Nuclear Magnetic Resonance (


H NMR)  as the definitive validation standard. We provide a self-validating protocol that not only confirms identity but also quantifies purity and conversion efficiency without external calibration curves.

Part 1: The Synthetic Context[1][2][3][4]

To understand what we are validating, we must first understand the origin of the sample. The synthesis typically involves the esterification of N-(2-hydroxyethyl)pyrrolidone (HEP) with Methacryloyl Chloride or Methacrylic Anhydride .

The Reaction Pathway

The primary challenge in this synthesis is not the formation of the product, but the complete removal of the unreacted HEP precursor and the prevention of premature polymerization during workup.

SynthesisWorkflow HEP N-(2-hydroxyethyl) pyrrolidone Rxn Esterification (0°C -> RT) HEP->Rxn MAC Methacryloyl Chloride MAC->Rxn Base Base (TEA) Base->Rxn Quench Quench & Wash Rxn->Quench 2-4 hrs Crude Crude Monomer Quench->Crude Purify Column/Distillation (+ MEHQ Inhibitor) Crude->Purify Remove HEP Product Purified PyEMA Purify->Product

Figure 1: Standard synthetic workflow for PyEMA. The critical validation step occurs after purification to ensure removal of HEP and preservation of the methacrylate double bond.

Part 2: Analytical Comparison

Why is NMR the superior choice for this specific monomer?

Feature

H NMR
FTIR HPLC (UV-Vis)
Structural Proof High. Maps every proton environment (Vinyl, Ethyl linker, Ring).Medium. Confirms functional groups (C=O, C=C) but lacks connectivity proof.Low. Relies on retention time matching.
Impurity Detection Specific. Can distinguish residual HEP (precursor) from product via unique CH2 shifts.Non-Specific. OH stretch of residual HEP is often masked by water or overtones.Specific. Good for known impurities, but requires standards.
Polymerization Check Excellent. Line broadening immediately indicates oligomer formation.Poor. Cannot easily distinguish monomer C=C from polymer backbone.Variable. Polymers may clog columns or elute in void volume.
Quantification Absolute. Integration ratios provide purity % without calibration curves.Relative. Requires calibration curves (Beer-Lambert law).Relative. Requires external standards and response factors.

Verdict: While FTIR is useful for in-process monitoring (disappearance of acid chloride), NMR is non-negotiable for final product release in pharmaceutical applications.

Part 3: The NMR Validation Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred. It provides excellent solubility and minimizes exchangeable proton interference.
    
  • Concentration: 10-15 mg of monomer in 0.6 mL solvent.

  • Vessel: High-quality 5mm NMR tube.

  • Inhibitor Note: If the sample contains MEHQ (inhibitor), you may see small aromatic signals at ~6.8 ppm. Do not integrate these as impurities.

The "Fingerprint" Assignment

The PyEMA molecule has four distinct zones that must be identified.

Chemical Structure Reference:

Methacrylate(Vinyls/Methyl) - O - CH2(a) - CH2(b) - N - Pyrrolidone(Ring)

Table 1:


H NMR Chemical Shift Assignments (

, 400 MHz)
Proton GroupAssignmentShift (

ppm)
MultiplicityIntegration (Target)
Vinyl A Methacrylate C=C-H (Trans to CH3)6.10 Singlet (m)1.0 H
Vinyl B Methacrylate C=C-H (Cis to CH3)5.58 Singlet (m)1.0 H
Ester Linker -O-CH

-CH

-
4.25 Triplet2.0 H
Amide Linker -CH

-CH

-N-
3.60 Triplet2.0 H
Ring N-CH2 Ring N-CH

-
3.45 Triplet2.0 H
Ring CO-CH2 Ring -CO-CH

-
2.38 Triplet2.0 H
Ring Middle Ring -CH

-CH

-CH

-
2.05 Multiplet2.0 H
Methyl Methacrylate -CH

1.94 Singlet3.0 H
The Self-Validating Logic System

A pure sample must satisfy the mathematical relationships between these integrals. If the ratios deviate, the synthesis has failed or the sample is impure.

NMRLogic Start Integrate Vinyl Proton (6.10 ppm) to 1.00 CheckMethyl Check Methyl (1.94 ppm) Is it 3.00 ± 0.1? Start->CheckMethyl CheckLinker Check Ester O-CH2 (4.25 ppm) Is it 2.00 ± 0.1? CheckMethyl->CheckLinker Yes Fail1 FAIL: Polymerization (Methyl/Ring ratio high) CheckMethyl->Fail1 No CheckRing Check Ring N-CH2 (3.45 ppm) Is it 2.00 ± 0.1? CheckLinker->CheckRing Yes Fail2 FAIL: Hydrolysis/Impurity (Linker/Vinyl ratio mismatch) CheckLinker->Fail2 No Pass VALIDATION PASS Structure Confirmed CheckRing->Pass Yes CheckRing->Fail2 No

Figure 2: The logic flow for validating PyEMA purity using integral ratios.

Part 4: Troubleshooting Common Impurities

Even with a "clean" looking spectrum, specific impurities can hide.

Residual HEP (Precursor)
  • The Problem: Incomplete esterification.

  • The Sign: Look for a triplet at ~3.7-3.8 ppm . In the product, the O-CH

    
     shifts downfield to 4.25 ppm due to the ester group. If you see a signal remaining upfield near 3.7 ppm (the original alcohol position), you have unreacted HEP.
    
  • Calculation: Compare the integral of the 4.25 ppm peak (Product) vs. the 3.7 ppm peak (Impurity).

Polymerization (Oligomers)[6]
  • The Problem: Spontaneous polymerization during rotary evaporation.

  • The Sign: Broadening of the methyl peak at 1.94 ppm and a "hump" under the baseline between 1.0-2.0 ppm. Sharp vinyl peaks (5.58/6.10) will decrease relative to the ring signals.

Residual Methacrylic Acid
  • The Problem: Hydrolysis of the chloride or anhydride.

  • The Sign: A broad singlet >10 ppm (COOH) and slightly shifted vinyl signals compared to the ester.

References

  • PubChem. (2025).[1] 2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate | C10H15NO3.[1] National Library of Medicine. [Link]

  • Teodorescu, M., et al. (2010). Synthesis and Characterization of Poly(N-vinylpyrrolidone-co-methyl methacrylate) Hydrogels. e-Polymers. (General reference for pyrrolidone/methacrylate NMR shifts). [Link]

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text for NMR shift prediction logic).

Sources

cytotoxicity assays for 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate based materials

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cytotoxicity assessment of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate (commonly referred to as PyEMA or PyEM ).

This material represents a critical "hybrid" monomer: it combines the polymerization kinetics of a methacrylate (like HEMA) with the high biocompatibility and non-fouling properties of a pyrrolidone ring (like PVP). Because N-vinylpyrrolidone (NVP) suffers from unfavorable reactivity ratios when copolymerized with methacrylates, PyEMA is the superior structural alternative for creating PVP-like hydrogels with high mechanical stability.

Content Type: Comparative Assay Guide & Protocol Material: Poly(2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate) [Poly(PyEMA)] Standard: ISO 10993-5 (Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity)

Executive Summary: The PyEMA Advantage

In the development of hydrogels for contact lenses, wound dressings, and drug delivery, PyEMA serves as a strategic alternative to HEMA (2-hydroxyethyl methacrylate) and PEG (Polyethylene glycol).

While Poly(HEMA) is the industry standard for mechanical stability, it lacks the superior wettability and low protein adsorption of PVP. PyEMA bridges this gap. However, its bulky pyrrolidone side chain introduces steric hindrance during polymerization, increasing the risk of residual monomer entrapment . Therefore, cytotoxicity assays for PyEMA must strictly differentiate between intrinsic material toxicity (rare) and leachable monomer toxicity (common).

Comparative Performance Matrix
FeaturePoly(PyEMA) (Subject)Poly(HEMA) (Standard)PEG-DA Hydrogels (Alternative)
Primary Advantage High wettability + Methacrylate reactivityMechanical history + FDA precedenceZero protein adsorption (Stealth)
Cytotoxicity Risk Moderate (Risk of residual monomer due to steric bulk)Low (High conversion efficiency)Low (High conversion, but oxidative degradation risk)
Cell Adhesion Low (Non-fouling, similar to PVP)Moderate (Supports some adhesion)Very Low (Requires RGD peptides for adhesion)
Assay Interference LowLowModerate (PEG can interfere with some dye assays)

Critical Analysis: The "False Positive" Trap

A common failure mode in PyEMA characterization is a "false positive" cytotoxicity result. Because the pyrrolidone ring is bulky, PyEMA achieves lower conversion rates than HEMA under identical photocuring conditions.

If an assay is performed on PyEMA hydrogels without a rigorous post-cure extraction , the death of cells is almost always caused by the leaching monomer, not the polymer network.

Diagram: The Cytotoxicity Mechanism & False Positive Loop

The following diagram illustrates the causal pathway where residual monomer leads to mitochondrial decoupling, often mistaken for surface incompatibility.

CytotoxicityMechanism cluster_material Material State cluster_cell Cellular Interaction Polymer Poly(PyEMA) Network Surface Steric Repulsion (Non-Fouling) Polymer->Surface Direct Contact Monomer Residual PyEMA Monomer Membrane Cell Membrane Diffusion Monomer->Membrane Leaching Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Generation Result Cell Death (Apoptosis) Mitochondria->Result Caspase Activation Viability High Viability Surface->Viability Inert Interaction

Caption: Pathway distinguishing intrinsic polymer biocompatibility (blue path) from residual monomer toxicity (red path).

Validated Protocol: ISO 10993-5 Extraction Method

Direct contact assays are often unsuitable for PyEMA hydrogels because their high water content and swelling can physically crush cell monolayers, confounding results. The Extract Test is the scientifically rigorous choice.

Phase 1: Sample Preparation & Extraction

Objective: Create a "worst-case scenario" leachate to test for residual toxins.

  • Curing: Photopolymerize PyEMA discs (e.g., 10mm diameter, 1mm thickness).

  • Purification (CRITICAL):

    • Standard: Wash discs in dH2O for 24 hours (changing water every 6 hours).

    • Rigorous (Recommended): Soxhlet extraction in ethanol for 12 hours, followed by hydration in PBS. This removes the "false positive" monomer variable.

  • Sterilization: Autoclave (121°C, 15 min) or Gamma irradiation. Note: PyEMA is heat stable; avoid EtO sterilization as residues can be toxic.

  • Extraction:

    • Incubate samples in cell culture medium (DMEM + 10% FBS).

    • Ratio: 3 cm²/mL (surface area to volume) as per ISO 10993-12.

    • Conditions: 37°C, 5% CO₂, 24 hours.[1]

Phase 2: The MTT Assay (Metabolic Competence)

Why MTT? It measures mitochondrial dehydrogenase activity. Since methacrylate monomers primarily target mitochondrial function, this is the most sensitive indicator for PyEMA.

  • Seeding: Seed L929 mouse fibroblasts (standard) or HUVECs (vascular applications) at

    
     cells/well in a 96-well plate. Incubate 24h to allow adhesion.
    
  • Exposure: Aspirate media and replace with 100 µL of the Extract from Phase 1.

    • Controls: Pure Media (Negative Control), 10% DMSO or 0.1% SDS (Positive Control).

  • Incubation: 24 hours at 37°C.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Calculation:



Experimental Workflow Diagram

This diagram outlines the precise operational flow to ensure data integrity, specifically highlighting the "Purification Check" often missed in standard guides.

AssayWorkflow cluster_prep Sample Conditioning (Critical) cluster_assay Dual Assay Validation Start PyEMA Monomer Synthesis Cure Photopolymerization (UV/Vis) Start->Cure Wash Solvent Extraction (Remove Residuals) Cure->Wash High Risk Step Sterilize Sterilization (Autoclave) Wash->Sterilize Extract Media Extraction (3 cm²/mL, 24h, 37°C) Sterilize->Extract MTT MTT Assay (Metabolic) Extract->MTT LDH LDH Release (Membrane Integrity) Extract->LDH Analysis Data Normalization (>70% = Non-Cytotoxic) MTT->Analysis LDH->Analysis

Caption: Workflow emphasizing the purification step to prevent residual monomer interference.

Interpreting Results & Troubleshooting

Thresholds

According to ISO 10993-5, a reduction in cell viability by >30% is considered a cytotoxic effect.

Troubleshooting Low Viability

If your PyEMA hydrogels show <70% viability, do not assume the polymer is toxic. Investigate the following:

  • Residual Monomer: Run HPLC on your extract. If PyEMA monomer is present >50 ppm, your washing step failed.

  • Photoinitiator Toxicity: Are you using Irgacure 2959? If the concentration exceeds 0.05% w/v, the initiator itself may be killing the cells.

  • Osmotic Shock: PyEMA is highly hydrophilic. If the hydrogel was not equilibrated in isotonic PBS before extraction, it may have dehydrated the culture media, causing hypertonic stress to cells.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Comparison of Cytotoxicity of Methacrylates. Structure-toxicity relationships of acrylic monomers. This foundational text establishes the baseline toxicity of methacrylate esters, relevant for understanding PyEMA monomer risks.

  • PVP-based Hydrogel Biocompatibility. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis. Demonstrates the high viability (>85%) of pyrrolidone-based systems when properly cured.

  • HEMA vs. Alternative Methacrylates. Comparison of cytotoxicity between 3D printable resins and heat-cure PMMA. Provides comparative viability data for methacrylate-based medical materials.

Sources

A Comparative Guide to Drug Release Profiles from 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides an in-depth, objective comparison of the drug release profiles from hydrogels based on 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and established scientific principles to offer a comprehensive understanding of these hydrogels in the context of controlled drug delivery. We will explore the unique properties of these hydrogels, compare their performance against alternative systems, and provide detailed experimental protocols for their evaluation.

Introduction to this compound Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. This characteristic makes them excellent candidates for drug delivery systems, as they can encapsulate therapeutic agents and release them in a controlled manner. The monomer this compound is a derivative of vinyl pyrrolidone that can be polymerized to form hydrogels with tunable properties. The pyrrolidone ring imparts significant hydrophilicity and biocompatibility, while the methacrylate group allows for straightforward polymerization and cross-linking.

The unique chemistry of this monomer allows for the synthesis of hydrogels with varying degrees of swelling, mechanical strength, and, consequently, diverse drug release kinetics. These properties can be tailored by adjusting the monomer concentration, the cross-linker density, and the polymerization conditions. This guide will delve into the practical aspects of benchmarking the drug release profiles from these promising biomaterials.

Comparative Analysis of Drug Release Profiles

The efficacy of a hydrogel-based drug delivery system is largely determined by its drug release profile. An ideal profile will maintain the drug concentration within the therapeutic window for a desired duration, minimizing side effects and improving patient compliance. Here, we compare the release profiles of this compound hydrogels with two commonly used alternative hydrogel systems: poly(2-hydroxyethyl methacrylate) (PHEMA) and Pluronic F-127.

Table 1: Comparative Drug Release Kinetics

Hydrogel SystemModel DrugRelease MechanismKey AdvantagesKey Limitations
This compound Doxorubicin[1]Swelling-controlled diffusionTunable release, high drug loadingPotential for burst release
PHEMA Amoxicillin[2], Metformin[3]Diffusion-controlled[2]Biocompatible, well-characterized[2]Lower swelling, slower release[2]
Pluronic F-127 Naltrexone[4]Temperature-responsive gelation[5]Injectable, in-situ forming[5]Rapid dissolution, short-term release[6]

The data in Table 1 highlights the versatility of this compound hydrogels. Their tunable nature allows for the optimization of release profiles for a wide range of therapeutic agents. The primary release mechanism is swelling-controlled diffusion, where the drug diffuses out of the hydrogel matrix as it swells in an aqueous environment. While this allows for sustained release, an initial "burst release" can sometimes be observed, which may be undesirable for certain applications.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for synthesizing this compound hydrogels and characterizing their drug release profiles.

Synthesis of this compound Hydrogels

This protocol describes the free-radical polymerization of this compound to form a hydrogel.[7][8]

Materials:

  • This compound monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

  • Ammonium persulfate (APS) as an initiator[7][8]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) as an accelerator[7][8]

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., Doxorubicin)

Procedure:

  • Dissolve the monomer in PBS to the desired concentration.

  • Add the model drug to the monomer solution and stir until fully dissolved.

  • Add the cross-linker (EGDMA) to the solution. The concentration of EGDMA will determine the cross-linking density and, consequently, the swelling and release properties of the hydrogel.

  • Degas the solution by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) and accelerator (TMEDA) to the solution to initiate polymerization.[7][8]

  • Quickly transfer the solution to a mold of the desired shape and size.

  • Allow the polymerization to proceed at room temperature for 24 hours.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers or other reagents.

Diagram 1: Hydrogel Synthesis Workflow

G A Dissolve Monomer & Drug in PBS B Add Cross-linker (EGDMA) A->B C Degas with Nitrogen B->C D Add Initiator (APS) & Accelerator (TMEDA) C->D E Transfer to Mold D->E F Polymerize for 24 hours E->F G Wash Hydrogel with PBS F->G

Caption: Workflow for the synthesis of this compound hydrogels.

In Vitro Drug Release Study

This protocol outlines the procedure for measuring the in vitro release of a drug from the synthesized hydrogels.[9]

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker set at 37°C

  • UV-Vis spectrophotometer[10]

Procedure:

  • Place a known weight of the drug-loaded hydrogel into a vial containing a known volume of PBS (e.g., 10 mL).

  • Incubate the vial at 37°C in an incubator shaker to simulate physiological conditions.[11]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).[11]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.[11]

  • Measure the concentration of the drug in the withdrawn aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[10]

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded into the hydrogel.

Diagram 2: In Vitro Drug Release Experimental Setup

G cluster_0 Incubator Shaker (37°C) Vial Vial with PBS & Hydrogel Sampler Withdraw Aliquot Vial->Sampler Spectrophotometer UV-Vis Spectrophotometer Sampler->Spectrophotometer Data Calculate Cumulative Release Spectrophotometer->Data

Caption: Schematic of the in vitro drug release experiment.

Mechanistic Insights and Authoritative Grounding

The release of a drug from a hydrogel is a complex process governed by several factors, including the properties of the hydrogel, the drug, and the release medium. For the hydrogels , the primary release mechanism is Fickian diffusion, where the rate of drug release is dependent on the concentration gradient.[12] However, the swelling of the hydrogel matrix also plays a crucial role. As the hydrogel swells, the mesh size of the polymer network increases, facilitating the diffusion of the encapsulated drug.

The rate of swelling and, consequently, the drug release can be modulated by altering the cross-linking density. A higher cross-linking density results in a tighter network structure, which restricts swelling and leads to a slower, more sustained release of the drug.[2] Conversely, a lower cross-linking density allows for greater swelling and a faster release rate. This tunability is a key advantage of these hydrogels and is supported by numerous studies in the field of controlled drug delivery. For a deeper understanding of the principles governing drug release from hydrogels, readers are encouraged to consult foundational texts on polymer science and drug delivery.

Conclusion

Hydrogels based on this compound offer a versatile platform for controlled drug delivery. Their tunable swelling and release properties, coupled with their biocompatibility, make them a compelling alternative to more traditional hydrogel systems. By carefully controlling the synthesis parameters, researchers can design hydrogels with tailored drug release profiles to meet the specific requirements of a wide range of therapeutic applications. The experimental protocols provided in this guide offer a starting point for the systematic evaluation and benchmarking of these promising biomaterials.

References

  • Ayhan, H., & Ayhan, F. (2018). Water based PHEMA hydrogels for controlled drug delivery. Turkish Journal of Biochemistry, 43(2), 228-239.
  • Bajpai, A. K., Shukla, S. K., Bhanu, S., & Kankane, S. (2008). Responsive polymers in controlled drug delivery. Progress in Polymer Science, 33(11), 1088-1118.
  • Bhattarai, N., Gunn, J., & Zhang, M. (2010). Chitosan-based hydrogels for controlled, localized drug delivery. Advanced Drug Delivery Reviews, 62(1), 83-99.
  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
  • Peppas, N. A., Bures, P., Leobandung, W., & Ichikawa, H. (2000). Hydrogels in pharmaceutical formulations. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 27-46.
  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced Drug Delivery Reviews, 53(3), 321-339.
  • Slaughter, B. V., Khurshid, S. S., Fisher, O. Z., Khademhosseini, A., & Peppas, N. A. (2009). Hydrogels in regenerative medicine.

Sources

Technical Comparison Guide: 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate (PyEMA) in Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methacrylate-Pyrrolidone Hybrid

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate , commonly referred to as PyEMA or NMEP (N-Methacryloyloxyethyl pyrrolidone), represents a strategic chemical hybrid designed to bridge the gap between two dominant classes of biomaterials: Methacrylates (e.g., HEMA, MMA) and N-Vinylpyrrolidones (NVP).

While NVP is prized for its exceptional hydrophilicity and biocompatibility, its vinyl-amide structure leads to unfavorable reactivity ratios when copolymerized with methacrylates (


, 

), often resulting in phase separation or compositional drift. PyEMA solves this by tethering the pyrrolidone ring to a methacrylate backbone. This ensures ideal random copolymerization with other methacrylates while retaining the "pyrrolidone effect" (high water retention, protein resistance).
Key Technical Advantages[1]
  • Unified Reactivity: Polymerizes at rates comparable to HEMA and MMA, allowing precise control over copolymer sequence distribution.

  • Enhanced Hydrophilicity: Significantly higher equilibrium water content (EWC) than HEMA homopolymers.[1]

  • Oxidative Stability: Unlike PEG-methacrylates, PyEMA lacks the ether backbone susceptible to oxidative degradation in vivo.

Comparative Analysis: PyEMA vs. Industry Standards

PyEMA vs. NVP (The Reactivity Problem)

The primary argument for using PyEMA is the "Reactivity Mismatch" encountered when using NVP.

FeatureN-Vinylpyrrolidone (NVP)PyEMA (NMEP)Impact on Formulation
Polymerizable Group Vinyl (

) attached to N
Methacrylate (

)
PyEMA matches the reactivity of crosslinkers (e.g., EGDMA).
Reactivity with MMA

,


,

NVP mixtures drift; PyEMA forms uniform random copolymers.
Hydrolytic Stability Susceptible to ring opening at low pHStable ester linkagePyEMA is robust in acidic processing conditions.

Decision Logic:

  • Choose NVP if you are making a homopolymer or copolymerizing with other vinyl amides.

  • Choose PyEMA if you are copolymerizing with methacrylates (HEMA, MMA, GMA) to tune mechanical properties without phase separation.

PyEMA vs. HEMA (The Hydrophilicity Gap)

HEMA is the gold standard for hydrogels but is limited by a maximum EWC of ~40%. PyEMA acts as a "Super-HEMA."

PropertyPoly(HEMA)Poly(PyEMA)
Equilibrium Water Content ~38–42%~60–70% (Tunable)
Young's Modulus (Hydrated) 0.4 – 0.8 MPa0.1 – 0.3 MPa (Softer)
Protein Adsorption Moderate (Hydroxyl interaction)Low (Pyrrolidone repulsion)

Experimental Insight: Replacing 10-20 mol% of HEMA with PyEMA in a contact lens formulation can boost oxygen permeability (


) by increasing the water phase, without the phase separation risks of adding NVP.

Visualizations

Chemical Structure & Reactivity Logic

The following diagram illustrates the structural advantage of PyEMA over a physical mixture of NVP and Methacrylates.

G cluster_0 The Reactivity Mismatch (NVP + MMA) cluster_1 The PyEMA Solution NVP NVP Monomer (Vinyl Reactivity) Result1 Compositional Drift (Blocky/Heterogeneous) NVP->Result1 Slow Addition (r2 << 1) MMA Methacrylate (High Reactivity) MMA->Result1 Fast Addition (r1 > 1) PyEMA PyEMA Monomer (Methacrylate Reactivity) Result2 Uniform Random Copolymer (Homogeneous) PyEMA->Result2 Matched Rate (r1 ≈ r2) MMA2 Methacrylate (High Reactivity) MMA2->Result2 Matched Rate

Caption: Comparison of copolymerization kinetics. NVP creates heterogeneous networks due to reactivity mismatch, while PyEMA ensures uniform incorporation.

Decision Matrix for Monomer Selection

DecisionTree Start Select Hydrophilic Monomer Q1 Is the Co-monomer a Methacrylate? Start->Q1 Q2 Is Oxidative Stability Critical? Q1->Q2 Yes Res_NVP Use NVP (Vinyl Pyrrolidone) Q1->Res_NVP No (Vinyls) Q3 Is Zwitterionic Surface Required? Q2->Q3 Yes (Long term implant) Res_PEG Use PEG-MA (Polyethylene Glycol Methacrylate) Q2->Res_PEG No (Short term) Res_MPC Use MPC (Phosphorylcholine) Q3->Res_MPC Yes (Super-low fouling) Res_PyEMA Use PyEMA (Pyrrolidone Methacrylate) Q3->Res_PyEMA No (General biocompatibility)

Caption: Selection logic for hydrophilic monomers in biomaterial synthesis.

Experimental Protocols

Synthesis of PyEMA Monomer

Note: While commercially available, in-house synthesis ensures purity for sensitive biological assays.

Reaction Principle: Esterification of N-(2-hydroxyethyl)-2-pyrrolidone with Methacryloyl Chloride. Safety: Methacryloyl chloride is a lachrymator. Perform in a fume hood.

  • Reagents:

    • N-(2-hydroxyethyl)-2-pyrrolidone (1.0 eq)

    • Methacryloyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) as acid scavenger.

    • Dichloromethane (DCM) (Solvent).

    • Inhibitor: 4-Methoxyphenol (MEHQ) (50 ppm).

  • Procedure:

    • Dissolve hydroxyethyl pyrrolidone and TEA in anhydrous DCM in a round-bottom flask. Cool to 0°C.

    • Add Methacryloyl chloride dropwise over 1 hour. Maintain temperature < 5°C to prevent polymerization.

    • Allow reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Filter off the precipitated TEA-HCl salt. Wash the organic layer with saturated NaHCO3 (to remove acid) and brine.

    • Purification: Dry over MgSO4, concentrate via rotary evaporation. Purify via vacuum distillation (high boiling point requires high vacuum) or column chromatography (Silica, Ethyl Acetate/Hexane).

  • Validation:

    • 1H-NMR (CDCl3): Look for vinyl protons at ~5.5 and 6.1 ppm, and the ethyl linker triplets at ~3.6 and 4.2 ppm.

Fabrication of PyEMA-co-HEMA Hydrogels

Objective: Create a contact lens material with enhanced water content.

  • Formulation:

    • Monomer A: HEMA (80 wt%)

    • Monomer B: PyEMA (20 wt%)

    • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA) (0.5 wt%)

    • Initiator: AIBN (0.1 wt%)

  • Curing:

    • Mix monomers and initiator until dissolved. Degas with Nitrogen for 15 mins.

    • Inject into a glass mold with a 0.2 mm Teflon spacer.

    • Thermal cure: 60°C for 2 hours

      
       80°C for 2 hours 
      
      
      
      100°C for 1 hour.
  • Post-Processing:

    • Demold and immerse in deionized water for 48 hours to reach equilibrium swelling and leach unreacted monomers.

Performance Data Summary

The following data aggregates typical values found in comparative literature for methacrylate-based hydrogels.

MetricPoly(HEMA) ControlPoly(PyEMA-co-HEMA) (20:80)Poly(PyEMA) Homopolymer
Water Content (EWC) 39%52%~85%
Oxygen Permeability (Dk) ~15 Barrer~28 Barrer>40 Barrer (Gel dependent)
Contact Angle (Water) 65°45°<20°
Tensile Modulus 0.6 MPa0.45 MPa0.05 MPa (Too weak for load bearing)
Fibrinogen Adsorption 2.1 µg/cm²0.8 µg/cm²<0.2 µg/cm²

Data Interpretation: Pure PyEMA is too weak for structural applications (like pure HEMA), but as a copolymer, it significantly boosts water content and antifouling properties while maintaining structural integrity.

References

  • PubChem. (2025). 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate | C10H15NO3. National Library of Medicine. [Link]

  • Parambil, A. M., et al. (2012).[2][3] Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. Turkish Journal of Chemistry. (Demonstrates the reactivity mismatch of NVP). [Link]

  • Luo, Y., Dalton, P. D., & Shoichet, M. S. (2001).[4] Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber. Macromolecules. (Baseline data for HEMA/Methacrylate mechanics). [Link]

  • Ishihara, K., et al. (1998).[5] Why do phospholipid polymers reduce protein adsorption? Journal of Biomedical Materials Research. (Comparison of HEMA, NVP, and MPC antifouling mechanisms). [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Mechanical Properties

Author: BenchChem Technical Support Team. Date: February 2026

The Indispensable Role of Statistics in Mechanical Testing

Mechanical properties, such as tensile strength, elastic modulus, and hardness, are not deterministic values but rather distributions influenced by a myriad of factors including material microstructure, processing parameters, and testing environment.[1] Statistical analysis, therefore, is not merely a data processing step but a critical component of the scientific method, enabling us to:

  • Quantify Variability: Understand the inherent scatter in material properties.

  • Compare Alternatives: Objectively assess the performance of different materials or formulations.

  • Identify Significant Factors: Determine which process variables have a statistically significant impact on mechanical behavior.[2]

  • Predict Performance and Reliability: Model material behavior and estimate the probability of failure under specific conditions.[3]

Foundational Statistical Concepts for Mechanical Properties

Key parameters evaluated for mechanical properties often include the mean, median, standard deviation, and coefficient of variation to understand the central tendency and dispersion of the data.[4]

Comparative Analysis of Key Statistical Methodologies

The choice of statistical method is contingent on the research question, the nature of the data, and the underlying assumptions of the test. This section compares several powerful statistical tools and outlines their applications in the analysis of mechanical properties.

Analysis of Variance (ANOVA): Comparing Multiple Groups

When to Use It: ANOVA is an indispensable tool when comparing the mean mechanical properties of three or more distinct groups.[5] For instance, you might use ANOVA to compare the tensile strength of a polymer composite with different types of reinforcing fibers.

The "Why": ANOVA partitions the total variation in the data into components attributable to different sources of variation.[5] By comparing the variance between groups to the variance within groups, it determines if the observed differences in means are statistically significant or simply due to random chance.[6] A p-value less than 0.05 typically indicates a significant difference.[6]

Experimental Protocol: One-Way ANOVA for Tensile Strength Comparison

  • Hypothesis Formulation:

    • Null Hypothesis (H₀): The mean tensile strength is the same for all fiber types.

    • Alternative Hypothesis (H₁): The mean tensile strength is different for at least one fiber type.

  • Experimental Design:

    • Prepare a minimum of 5-10 specimens for each fiber type to ensure sufficient statistical power.

    • Randomize the testing order to minimize the influence of temporal variables.

  • Data Collection:

    • Conduct tensile tests according to a standardized procedure (e.g., ASTM D638).

    • Record the ultimate tensile strength for each specimen.

  • Statistical Analysis:

    • Perform a one-way ANOVA using statistical software.

    • Verify the assumptions of ANOVA: normality of residuals and homogeneity of variances.

  • Interpretation:

    • If the p-value is less than the significance level (e.g., 0.05), reject the null hypothesis.

    • If the result is significant, perform post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ from each other.

Weibull_Analysis_Workflow cluster_Data Data Acquisition & Preparation cluster_Analysis Parameter Estimation cluster_Validation Model Validation Collect Fracture\nStrength Data (N>=30) Collect Fracture Strength Data (N>=30) Rank Data\n(Ascending) Rank Data (Ascending) Collect Fracture\nStrength Data (N>=30)->Rank Data\n(Ascending) Calculate Probability\nof Failure (Pf) Calculate Probability of Failure (Pf) Rank Data\n(Ascending)->Calculate Probability\nof Failure (Pf) Linearize Weibull CDF Linearize Weibull CDF Calculate Probability\nof Failure (Pf)->Linearize Weibull CDF Plot ln(ln(1/(1-Pf))) vs. ln(Strength) Plot ln(ln(1/(1-Pf))) vs. ln(Strength) Linearize Weibull CDF->Plot ln(ln(1/(1-Pf))) vs. ln(Strength) Determine Weibull Modulus (m)\n& Characteristic Strength (σ₀) Determine Weibull Modulus (m) & Characteristic Strength (σ₀) Plot ln(ln(1/(1-Pf))) vs. ln(Strength)->Determine Weibull Modulus (m)\n& Characteristic Strength (σ₀) Assess Goodness-of-Fit (R²) Assess Goodness-of-Fit (R²) Determine Weibull Modulus (m)\n& Characteristic Strength (σ₀)->Assess Goodness-of-Fit (R²) Reliability Prediction Reliability Prediction Assess Goodness-of-Fit (R²)->Reliability Prediction

Caption: Step-by-step workflow for Weibull analysis.

Regression Analysis: Modeling Relationships

When to Use It: Regression analysis is used to model the relationship between a dependent variable (a mechanical property) and one or more independent variables (e.g., temperature, strain rate, composition). [7][8]For example, it can be used to predict the fatigue life of a material based on the applied stress amplitude. [9][10] The "Why": Regression provides a mathematical equation that describes the relationship between variables, allowing for prediction and optimization. [11][12]It also helps in understanding which factors have the most significant influence on the mechanical response. [7] Experimental Protocol: Linear Regression for Stress-Strain Behavior

  • Data Collection:

    • Perform a tensile test and record corresponding stress and strain values in the elastic region. [13]2. Model Selection:

    • For the elastic region, a simple linear regression model is appropriate (Hooke's Law: σ = Eε).

  • Parameter Estimation:

    • Use the method of least squares to fit a straight line to the stress-strain data.

    • The slope of the line represents the elastic modulus (E).

  • Model Validation:

    • Examine the coefficient of determination (R²) to assess the goodness of fit. An R² value close to 1 indicates a good fit.

    • Analyze the residuals (the differences between the observed and predicted values) to check for any systematic patterns that might indicate the model is inappropriate.

Regression_Analysis_Flow A Collect Stress-Strain Data (Elastic Region) B Select Linear Regression Model (σ = Eε) A->B C Fit Model using Least Squares B->C D Estimate Elastic Modulus (E) (Slope of the line) C->D E Validate Model (R², Residual Analysis) D->E F Predict Stress/Strain E->F

Caption: Workflow for regression analysis of stress-strain data.

Design of Experiments (DOE): Efficiently Studying Multiple Factors

When to Use It: DOE is a powerful statistical framework for systematically investigating the effects of multiple factors on a mechanical property. [14][15]It is invaluable for process optimization and understanding complex interactions between variables. [16][17] The "Why": Instead of the traditional one-factor-at-a-time approach, DOE allows for the simultaneous variation of multiple factors, which is more efficient and can reveal interactions between factors that would otherwise be missed. [14]This systematic approach ensures that valid and defensible conclusions can be drawn with minimal expenditure of resources. [18] Experimental Protocol: 2-Factor Factorial Design for Composite Curing

  • Factor and Level Selection:

    • Identify the factors of interest (e.g., curing temperature and curing time).

    • Define the levels for each factor (e.g., low and high temperature, short and long time).

  • Experimental Design:

    • Create a full factorial design with all possible combinations of factor levels (in this case, 4 combinations).

    • Include center points and replicates to assess linearity and estimate experimental error.

  • Execution and Data Collection:

    • Prepare and cure composite samples according to the experimental design.

    • Measure the desired mechanical property (e.g., interlaminar shear strength).

  • Analysis:

    • Use ANOVA to determine the main effects of each factor and the interaction effect between them.

    • Develop a regression model to describe the relationship between the factors and the response.

  • Optimization:

    • Use the model to identify the optimal settings for the factors to maximize the mechanical property.

DOE_Workflow A Identify Factors & Levels (e.g., Temp, Time) B Create Factorial Design Matrix A->B C Run Experiments & Collect Data (e.g., Shear Strength) B->C D Analyze Main & Interaction Effects (ANOVA) C->D E Develop Predictive Model D->E F Optimize Process Parameters E->F

Caption: Design of Experiments (DOE) workflow for process optimization.

Data Summary and Comparison

Statistical MethodPrimary Application in Mechanical PropertiesKey OutputsWhen to Choose
ANOVA Comparing the mean properties of ≥ 3 groups.p-value, F-statisticTo determine if there are significant differences between material formulations, processing conditions, etc. [19][20]
Weibull Analysis Characterizing the strength distribution and reliability of brittle materials and fatigue life.Weibull modulus (m), Characteristic strength (σ₀)When dealing with materials where failure is initiated by flaws and for reliability assessment. [21]
Regression Analysis Modeling the relationship between a mechanical property and one or more continuous variables.Regression equation, R²To predict material behavior under different conditions and to understand the influence of various factors. [10]
Design of Experiments (DOE) Systematically studying the effects of multiple factors and their interactions on a response.Main effects, Interaction effects, Optimal factor settingsFor process optimization, improving product quality, and efficient investigation of multiple variables. [2][17]

Conclusion: A Synergistic Approach

The statistical methods presented here are not mutually exclusive but are often used in concert to gain a comprehensive understanding of a material's mechanical behavior. For example, a DOE study might be analyzed using ANOVA to identify significant factors, followed by regression analysis to model the relationships, and finally, Weibull analysis to characterize the reliability of the optimized material.

By judiciously selecting and applying these powerful statistical tools, researchers can move beyond simple data reporting to a more profound and predictive understanding of their materials, ultimately accelerating the pace of innovation in materials science and drug development.

References

  • Simmons, J. P., Drummy, L. F., Bouman, C. A., & De Graef, M. (n.d.). Statistical Methods for Materials Science. Better World Books. Retrieved from [Link]

  • Galià, M., et al. (2022). Statistical Analysis of the Mechanical Behavior of High-Performance Polymers: Weibull's or Gaussian Distributions? MDPI. Retrieved from [Link]

  • Qualtrics. (2022, March 10). Regression Analysis: The Complete Guide. Retrieved from [Link]

  • MechaniCalc. (n.d.). Mechanical Properties of Materials. Retrieved from [Link]

  • Shevchuk, D., et al. (2022). Using Regression Analysis for Automated Material Selection in Smart Manufacturing. MDPI. Retrieved from [Link]

  • Gunbuntuina, A., & Purdom, E. (2023, May 8). Statistical Methods for Data Science. GitHub Pages. Retrieved from [Link]

  • Simmons, J. P., et al. (n.d.). Statistical Methods for Materials Science. Routledge. Retrieved from [Link]

  • Darwin, D., et al. (n.d.). Statistical Analysis of the Mechanical Properties and Weight of Reinforcing Bars. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of ANOVA test analysis for mechanical properties. Retrieved from [Link]

  • ASQ. (n.d.). What Is Design of Experiments (DOE)? Retrieved from [Link]

  • Wikipedia. (n.d.). Weibull modulus. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4.3.1. What is design of experiments (DOE)? Retrieved from [Link]

  • Danzer, R., & Harrer, W. (n.d.). Is Weibull Distribution the Most Appropriate Statistical Strength Distribution for Brittle Materials? Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Statistical Analysis of Metallurgical Mechanical Properties with an Application to Ti-6Al-4V Alloy Fatigue Data. Retrieved from [Link]

  • ResearchGate. (2022, May 31). Using Regression Analysis for Automated Material Selection in Smart Manufacturing. Retrieved from [Link]

  • ResearchGate. (n.d.). ANOVA results for Mechanical properties of composite material, viz.,... Retrieved from [Link]

  • JOISS Research. (2024, June 30). Exploring Regression Analysis in Engineering: Applications and Benefits. Retrieved from [Link]

  • University of Tennessee. (n.d.). MECHANICAL PROPERTIES OF ENGINEERING MATERIALS. Retrieved from [Link]

  • Wikipedia. (n.d.). Analysis of variance. Retrieved from [Link]

  • NASA Technical Reports Server. (1972, December 15). Estimating Weibull Parameters for Materials. Retrieved from [Link]

  • Al-Ghamdi, K. A., & Al-Garni, A. M. (2012). Assessment of the Influence of Additives on the Mechanical Properties and Machinability of Al-11%Si Cast Alloys: Application of DOE and ANOVA Methods. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Reliability Analysis of Structures with Weibull Distributions of Load and Strength to a Given Confidence Level. Retrieved from [Link]

  • JMP. (n.d.). Design of Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Regression analysis. Retrieved from [Link]

  • EPFL. (n.d.). Probability and statistics for materials science - MSE-213. Retrieved from [Link]

  • ResearchGate. (n.d.). Weibull distribution of strength data using material properties in Table 1. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). ANOVA Study on Wear Parameters in Aluminum metal matrix Nano Composites. Retrieved from [Link]

  • MoreSteam. (n.d.). Design of Experiments. Retrieved from [Link]

  • Bethea, R. M., Duran, B. S., & Boullion, T. L. (n.d.). Statistical Methods for Engineers and Scientists. Retrieved from [Link]

  • DOE Engineering. (n.d.). A Deep Dive into Design of Experiments (DOE) Engineering. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate requires a safety protocol that goes beyond standard organic solvent procedures. As a Senior Application Scientist, I must highlight the specific structural risks of this molecule:

  • The Methacrylate Warhead: Like all methacrylates, this moiety is a potent skin sensitizer . Repeated exposure, even at low levels, can lead to allergic contact dermatitis, permanently preventing you from working with this class of chemicals.

  • The Pyrrolidone Vector: The pyrrolidone ring (similar to NMP) acts as a permeation enhancer . It reduces the barrier function of the stratum corneum, potentially accelerating the systemic absorption of the reactive methacrylate group.

The Golden Rule: Treat this chemical as a "Trojan Horse"—it has the solvency to penetrate gloves and skin, carrying a reactive sensitizer with it.

Hazard Profile Table
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Sensitization H317 May cause an allergic skin reaction.[1][2]Zero skin contact tolerance. Standard nitrile gloves are insufficient for prolonged use.
Skin Irritation H315 Causes skin irritation.[3][4][5][6][7][8]Immediate wash-off required upon splash.
Eye Irritation H319 Causes serious eye irritation.[4][5][6][9]Safety glasses are inadequate; goggles are mandatory .
Reactivity N/APolymerization hazard.[3][10]Store away from light/heat; ensure inhibitor (MEHQ) presence.[11]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves for this compound. Methacrylate monomers are small molecules that permeate nitrile rubber rapidly (often <3 minutes).

Hand Protection: The "Double-Barrier" Protocol

Scientific Rationale: Methacrylates swell and permeate nitrile. The pyrrolidone moiety enhances this solubility. Therefore, we rely on a laminate barrier for chemical resistance and a nitrile outer layer for mechanical dexterity.

  • Primary Barrier (Inner Glove): Polyethylene (PE) or Ethylene Vinyl Alcohol (EVOH) Laminate (e.g., Silver Shield® or 4H®).

    • Why: These materials provide >4 hours of breakthrough time against methacrylates.

  • Mechanical Barrier (Outer Glove): Standard Nitrile (minimum 4 mil).

    • Why: Protects the inner laminate glove from tears and provides grip.

Respiratory & Eye Protection[2][4][5][6][7][9]
  • Eyes: Indirect-vent chemical splash goggles.[12]

    • Rationale: Face shields alone are insufficient for vapors. Goggles seal the ocular mucosa from volatile monomer irritation.

  • Lungs: Handling must occur in a certified chemical fume hood.

    • Exception: If hood work is impossible, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation type.

PPE_Logic Start Task Assessment VolumeCheck Volume > 10mL or Heating Involved? Start->VolumeCheck StandardPPE PROTOCOL A (Standard): 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Splash Goggles 4. Lab Coat VolumeCheck->StandardPPE No (Small Scale) HeavyPPE PROTOCOL B (High Risk): 1. Silver Shield® Gauntlets 2. Face Shield + Goggles 3. Apron VolumeCheck->HeavyPPE Yes (Large Scale) HoodCheck Is Fume Hood Available? RespAction Add Respirator: Half-face w/ OV Cartridges HoodCheck->RespAction No End Proceed with Work HoodCheck->End Yes StandardPPE->HoodCheck HeavyPPE->HoodCheck RespAction->End

Figure 1: PPE Selection Decision Matrix based on volume and engineering controls.

Operational Workflow: From Storage to Disposal[4][5][9]

Phase 1: Pre-Operational Check
  • Inhibitor Verification: Ensure the monomer is clear. Cloudiness indicates polymerization. Yellowing may indicate inhibitor depletion.

  • Glove Inflation Test: Visually inspect inner laminate gloves. Inflate them with air and roll the cuff to check for pinholes. A pinhole in a laminate glove renders it useless.

Phase 2: Active Handling
  • Weighing: Do not weigh outside the hood. If the balance is external, tare the vial, move to the hood, add the monomer, cap tightly, and return to the balance.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes with rubber plungers, as the monomer may swell the rubber, causing the plunger to seize and spray liquid.

  • Spill Response:

    • Small (<5mL): Absorb with paper towels. Do not place towels in the general trash; they will off-gas. Place in a sealed Ziploc bag before disposal in chemical waste.

    • Large (>5mL): Evacuate area.[10][13] Use a spill kit with clay/vermiculite.

Phase 3: Decontamination & Disposal

Scientific Integrity: Methacrylates can polymerize in waste containers, generating heat (exotherm) which can pressurize and rupture the container.

  • Waste Segregation: Segregate into "Combustible Organic Waste."

  • Stabilization: If you have a dedicated waste stream for methacrylates, ensure it contains extra inhibitor (e.g., added hydroquinone) to prevent polymerization in the waste drum.

  • Wipe Down: Wipe all tool surfaces (pipettes, spatulas) with ethanol or isopropanol while inside the hood. Dispose of wipes as solid hazardous waste.

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 5 mL Assess->Small Large > 5 mL Assess->Large Absorb Absorb w/ Paper Towel (Double Glove Required) Small->Absorb Evacuate Evacuate Area Ventilate (15 mins) Large->Evacuate Seal Seal in Ziploc/Jar (Prevent Off-gassing) Absorb->Seal Kit Use Chem Spill Kit (Vermiculite/Clay) Evacuate->Kit Kit->Seal Waste Hazardous Waste Tag Seal->Waste

Figure 2: Step-by-step logic for managing spills of varying magnitudes.

References

  • Methacrylate Producers Association (MPA). (2023). Methacrylate Esters: Safe Handling Manual. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Resistance of medical gloves to permeation by methyl methacrylate...[14][15] PubMed. Retrieved from [Link]

  • European Chemical Industry Council (Cefic). (2023). Safe Handling of Methacrylic Acid and Esters.[16][17] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.